Cy3-PEG7-Azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C46H69ClN6O8 |
|---|---|
Molecular Weight |
869.5 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide chloride |
InChI |
InChI=1S/C46H68N6O8.ClH/c1-45(2)38-14-8-10-16-40(38)51(5)42(45)18-13-19-43-46(3,4)39-15-9-11-17-41(39)52(43)23-12-6-7-20-44(53)48-21-24-54-26-28-56-30-32-58-34-36-60-37-35-59-33-31-57-29-27-55-25-22-49-50-47;/h8-11,13-19H,6-7,12,20-37H2,1-5H3;1H |
InChI Key |
WCKSHTMNHGYQQR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Cy3-PEG7-Azide in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cy3-PEG7-Azide has emerged as a critical tool in molecular biology and drug development, enabling the precise labeling and visualization of biomolecules within complex biological systems. This fluorescent probe, which combines the bright and photostable cyanine dye Cy3 with a flexible polyethylene glycol (PEG) linker and a reactive azide group, is at the forefront of bioorthogonal chemistry. Its primary application lies in "click chemistry," a set of powerful, specific, and biocompatible reactions that allow for the covalent labeling of biomolecules in their native environments.
This technical guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols for its use, and a summary of its key quantitative properties to facilitate its integration into various research workflows.
Core Applications in Research
This compound is predominantly used as a fluorescent reporter molecule for the detection and imaging of a wide array of biomolecules, including proteins, glycans, nucleic acids, and lipids.[1][2] Its utility stems from the azide group, which serves as a chemical handle for bioorthogonal reactions. These reactions occur with high efficiency and specificity within living cells and organisms without interfering with native biochemical processes.[3]
The two main types of click chemistry reactions involving this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction occurs between the azide group of this compound and a terminal alkyne-modified biomolecule.[4][5] The reaction is catalyzed by copper(I) ions and leads to the formation of a stable triazole linkage. CuAAC is widely used for labeling purified proteins, nucleic acids, and other biomolecules in vitro and in cell lysates.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, SPAAC was developed. This reaction occurs between the azide group and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which is incorporated into the biomolecule of interest. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for live-cell imaging and in vivo studies.
The inclusion of a seven-unit PEG spacer (PEG7) in the this compound molecule enhances its water solubility and reduces steric hindrance, thereby improving the efficiency of the labeling reaction.
Quantitative Data
The successful application of this compound in research relies on a thorough understanding of its spectroscopic properties. The following tables summarize the key quantitative data for Cy3, the fluorescent component of this probe.
| Spectroscopic Property | Value | Reference |
| Excitation Maximum (λabs) | 555 nm | |
| Emission Maximum (λem) | 570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 L·mol-1·cm-1 | |
| Fluorescence Quantum Yield (Φ) | 0.31 |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Purified Alkyne-Modified Protein
This protocol describes the labeling of a purified protein containing a terminal alkyne modification with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine the following in order:
-
50 µL of alkyne-modified protein (1-5 mg/mL in PBS)
-
100 µL of PBS buffer
-
4 µL of 1 mM this compound in DMSO (for a final concentration of 20 µM)
-
-
-
Initiate the Reaction:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
The labeled protein can be purified from the reaction mixture using methods such as protein precipitation, dialysis, or size-exclusion chromatography to remove unreacted dye and catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Cell Surface Glycoproteins
This protocol details the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent labeling with a DBCO-conjugated Cy3 dye (as this compound would react with an alkyne-modified sugar). For the purpose of this guide, we will adapt the principle to demonstrate the use of this compound with cells metabolically labeled with an alkyne-containing sugar.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., peracetylated N-alkynylmannosamine)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in a complete medium.
-
Replace the medium with a fresh medium containing the alkyne-modified sugar at an optimized concentration.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound in a pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove the unreacted this compound.
-
If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 and the nuclear stain.
-
Visualizations
The following diagrams illustrate the core concepts and workflows associated with the use of this compound in research.
Caption: Bioorthogonal labeling workflow.
Caption: CuAAC labeling workflow.
Caption: SPAAC live-cell labeling workflow.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Cy3-PEG7-Azide_TargetMol [targetmol.com]
An In-depth Technical Guide to Cy3-PEG7-Azide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy3-PEG7-Azide, a fluorescent labeling reagent widely utilized in biological research and drug development. It details the molecule's chemical structure, physicochemical properties, and its application in bioconjugation through click chemistry. Detailed experimental protocols for common labeling procedures are also provided to facilitate its practical implementation in the laboratory.
Core Concepts: Chemical Structure and Properties
This compound is a specialized chemical probe consisting of three key functional components: a Cyanine3 (Cy3) fluorophore, a seven-unit polyethylene glycol (PEG7) linker, and a terminal azide group. The Cy3 dye is a bright, orange-fluorescent component, making it readily detectable in various biological imaging applications. The hydrophilic PEG7 spacer enhances the molecule's solubility in aqueous environments and minimizes steric hindrance, improving accessibility for conjugation to target biomolecules. The azide moiety is a key functional group for "click chemistry," a class of highly efficient and specific bioorthogonal reactions.
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are summarized in the table below. These values are critical for designing and executing labeling experiments, as well as for the quantitative analysis of labeled biomolecules.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₉ClN₆O₈ | [1] |
| Molecular Weight | 869.53 g/mol | [1] |
| Excitation Maximum (λex) | ~555 nm | [2][3][4] |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.31 | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM). Limited solubility in water. | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Bioconjugation via Click Chemistry
The terminal azide group of this compound allows for its covalent attachment to biomolecules containing a complementary alkyne functional group through click chemistry. This reaction is highly specific and efficient, proceeding under mild conditions compatible with biological systems. Two primary variants of this reaction are commonly employed: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Signaling Pathway Diagram for Bioconjugation
The logical flow of utilizing this compound for labeling biomolecules can be visualized as a signaling pathway. This begins with the functionalization of the target biomolecule with an alkyne group, followed by the click chemistry reaction with this compound, resulting in a fluorescently labeled conjugate.
References
Cy3-PEG7-Azide: A Technical Guide to Solubility, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability characteristics of Cy3-PEG7-Azide, a fluorescent probe widely utilized in biological research. This document outlines key properties, experimental protocols for its application in bioconjugation, and visual representations of common experimental workflows, offering a valuable resource for researchers in cell biology, proteomics, and drug development.
Core Characteristics of this compound
This compound is a fluorescent labeling reagent composed of a Cyanine3 (Cy3) fluorophore, a seven-unit polyethylene glycol (PEG7) spacer, and a terminal azide group. The Cy3 moiety provides the fluorescent signal, while the hydrophilic PEG spacer enhances aqueous solubility and reduces steric hindrance. The azide group enables covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," or strain-promoted azide-alkyne cycloaddition (SPAAC).
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₉ClN₆O₈ | N/A |
| Molecular Weight | 869.53 g/mol | N/A |
| Excitation Maximum (λex) | ~555 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.31 | [1] |
Solubility Characteristics
The solubility of this compound is a critical factor for its effective use in labeling reactions. The presence of the PEG7 linker significantly improves its solubility in aqueous solutions compared to the parent Cy3-Azide dye.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mM | N/A |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | |
| Water | The hydrophilic PEG spacer increases solubility in aqueous media. |
For most applications, it is recommended to prepare a stock solution in an organic solvent such as DMSO and then dilute it into the aqueous reaction buffer.
Stability and Storage
Proper storage and handling are essential to maintain the integrity and reactivity of this compound.
| Condition | Recommendation | Reference |
| Solid Form | Store at -20°C, protected from light and moisture. | |
| Shelf Life (Solid) | Approximately 12 months under recommended conditions. | N/A |
| In Solution (DMSO) | Aliquot and store at -20°C or -80°C, protected from light. To minimize degradation from moisture, use anhydrous DMSO and avoid repeated freeze-thaw cycles. While stable for a period, it is advisable to use the solution within a few weeks to a few months for optimal performance, as the azide group can be sensitive to hydrolysis. | |
| pH Stability (Fluorescence) | The fluorescence of the Cy3 dye is stable in a pH range of 4 to 10. | N/A |
| Photostability | Cy3 is a relatively photostable dye under normal laboratory light conditions. However, for prolonged exposure, such as in time-lapse microscopy, it is advisable to minimize light exposure to prevent photobleaching. |
Experimental Protocols
This compound is primarily used in click chemistry reactions to label alkyne-containing biomolecules. Below are general protocols for protein and cell surface glycan labeling.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines the general steps for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES).
-
This compound.
-
Anhydrous DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Copper(I)-stabilizing ligand stock solution (e.g., 250 mM THPTA in water).
-
Reducing agent stock solution (e.g., 500 mM sodium ascorbate in water, freshly prepared).
-
Purification column (e.g., desalting column or size-exclusion chromatography).
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the protein solution: Adjust the concentration of the alkyne-modified protein in the reaction buffer.
-
Prepare the catalyst complex: In a separate tube, mix the CuSO₄ stock solution with the ligand stock solution.
-
Initiate the labeling reaction: To the protein solution, add the this compound stock solution (typically at a 2-10 fold molar excess over the protein).
-
Add the premixed catalyst complex to the reaction mixture.
-
Initiate the click reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Incubate the reaction: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein: Remove excess dye and catalyst components using a desalting column or other appropriate purification method.
-
Characterize the labeled protein: Determine the degree of labeling using UV-Vis spectroscopy.
Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycans
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling with an alkyne-modified Cy3 dye for imaging. The roles of azide and alkyne are reversed here to illustrate the flexibility of click chemistry, though this compound could be used if the sugar was alkyne-modified.
Materials:
-
Cell culture medium.
-
Azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, ManNAz).
-
Alkyne-modified Cy3 dye.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS).
-
Click chemistry reaction components (as in Protocol 1).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Mounting medium with DAPI.
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with the azido-sugar for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
(Optional) Permeabilization: If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100.
-
Click Reaction: Prepare the click reaction cocktail containing the alkyne-modified Cy3 dye, copper sulfate, a ligand, and a reducing agent in PBS.
-
Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells extensively with the wash buffer to remove unreacted reagents.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslip onto a microscope slide.
-
Imaging: Visualize the fluorescently labeled glycans using a fluorescence microscope with appropriate filter sets for Cy3 and DAPI.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the protein and glycan labeling processes.
References
An In-depth Technical Guide to Bioorthogonal Labeling with Cy3-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and visualization of biomolecules in their native environment without interfering with cellular processes.[1] The azide group, being small and biologically inert, is a premier bioorthogonal chemical reporter.[1] This guide provides a comprehensive technical overview of bioorthogonal labeling using Cy3-PEG7-Azide, a fluorescent probe that combines the bright and photostable Cy3 dye with a flexible polyethylene glycol (PEG) linker and a reactive azide moiety.
This compound is a versatile tool for labeling biomolecules that have been metabolically, enzymatically, or chemically modified to contain a complementary alkyne group. The labeling reaction can proceed via two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] This guide will delve into the chemical properties of this compound, provide a comparative analysis of CuAAC and SPAAC, present detailed experimental protocols, and illustrate relevant biological pathways and workflows.
Properties of this compound
This compound is a derivative of the cyanine 3 (Cy3) dye, featuring a seven-unit PEG spacer and a terminal azide group. The Cy3 fluorophore provides a strong fluorescence signal in the orange-red spectrum, while the hydrophilic PEG linker enhances solubility in aqueous buffers and minimizes steric hindrance. The terminal azide group allows for covalent attachment to alkyne-modified biomolecules through "click chemistry".
Physicochemical and Spectroscopic Properties
The key properties of this compound are summarized in the table below, providing essential data for experimental design and instrumentation setup.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₉ClN₆O₈ | [3] |
| Appearance | Red solid | |
| Solubility | Water, DMSO, DMF | |
| Excitation Maximum (λex) | ~553 - 555 nm | |
| Emission Maximum (λem) | ~569 - 570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.31 (free dye) | |
| Storage Conditions | -20°C, desiccated, protected from light |
Bioorthogonal Labeling Reactions
The covalent attachment of this compound to alkyne-modified biomolecules is achieved through either CuAAC or SPAAC. The choice between these two methods depends on the specific experimental context, particularly the tolerance of the biological system to copper ions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, forming a stable triazole linkage.
Reaction Scheme:
CuAAC Reaction Scheme
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[2] The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.
Reaction Scheme:
SPAAC Reaction Scheme
Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC involves a trade-off between reaction kinetics and biocompatibility. The following table summarizes the key differences.
| Feature | CuAAC | SPAAC | Reference |
| Catalyst | Copper(I) | None | |
| Biocompatibility | Potentially cytotoxic due to copper, but can be mitigated with ligands. | High, suitable for live-cell and in vivo studies. | |
| Reaction Kinetics | Very fast (second-order rate constants of 10-100 M⁻¹s⁻¹) | Fast, but generally slower than CuAAC (second-order rate constants of 10⁻²-1 M⁻¹s⁻¹) | |
| Alkyne Partner | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN) | |
| Reagent Size | Small alkyne group | Bulky cyclooctyne group |
Experimental Protocols
This section provides detailed protocols for two common applications of bioorthogonal labeling with this compound: metabolic labeling of cell surface glycans and labeling of a specific cell surface protein.
Metabolic Labeling of Cell-Surface Glycans with Ac₄ManNAz and Detection with this compound via SPAAC
This protocol describes the metabolic incorporation of an azide-containing sugar, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), into the sialic acid biosynthesis pathway of cultured mammalian cells, followed by fluorescent labeling with this compound via a copper-free click reaction.
Workflow for Metabolic Glycan Labeling and SPAAC Detection:
Metabolic Glycan Labeling Workflow
Materials:
-
Mammalian cells of choice (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
DBCO-functionalized linker (if performing a two-step reaction) or a pre-made DBCO-Cy3 conjugate
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular labeling)
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Labeling (Live Cells):
-
Prepare a stock solution of the DBCO-Cy3 conjugate in DMSO.
-
Wash the cells twice with warm PBS.
-
Dilute the DBCO-Cy3 conjugate in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS to remove unreacted probe.
-
Image the cells immediately using a fluorescence microscope.
-
-
SPAAC Labeling (Fixed Cells):
-
After metabolic labeling, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Prepare the labeling solution containing the DBCO-Cy3 conjugate in PBS.
-
Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain with DAPI.
-
Mount the coverslips and image the cells.
-
Protocol for Labeling Cell Surface Proteins with this compound using CuAAC
This protocol outlines a general procedure for labeling a cell surface protein that has been engineered to contain a terminal alkyne.
Workflow for Cell Surface Protein Labeling via CuAAC:
Cell Surface Protein Labeling Workflow
Materials:
-
Cells expressing the alkyne-modified protein of interest
-
PBS, pH 7.4
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium ascorbate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells expressing the alkyne-modified protein to the desired confluency.
-
Wash the cells twice with PBS.
-
-
CuAAC Labeling:
-
Prepare fresh stock solutions: 10 mM this compound in DMSO, 20 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water.
-
Prepare the reaction cocktail by adding the following to PBS in this order, with gentle mixing after each addition:
-
This compound (to a final concentration of 10-50 µM)
-
CuSO₄ (to a final concentration of 100-250 µM)
-
THPTA (to a final concentration of 500-1250 µM)
-
-
Initiate the reaction by adding sodium ascorbate to the cocktail (to a final concentration of 2.5-5 mM).
-
Immediately add the complete reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
-
Applications in Signaling Pathway Analysis
Bioorthogonal labeling with probes like this compound is a powerful tool for studying signaling pathways. By labeling specific proteins or glycans involved in a pathway, researchers can track their localization, trafficking, and interactions in real-time.
Elucidating the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in many cancers.
A potential application of this compound is to label a key receptor in this pathway, such as the Epidermal Growth Factor Receptor (EGFR), to study its internalization and downstream signaling upon ligand binding. By incorporating an alkyne-bearing unnatural amino acid into EGFR, the receptor can be specifically labeled with this compound.
Simplified MAPK/ERK Signaling Pathway:
MAPK/ERK Signaling Pathway
Monitoring STAT3 Phosphorylation
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cytokine signaling. Upon phosphorylation, STAT3 dimerizes and translocates to the nucleus to regulate gene expression. Aberrant STAT3 activation is associated with various cancers.
Fluorescent probes can be used to monitor the phosphorylation status of STAT3. While not a direct application of this compound, this example illustrates how fluorescent labeling can be used to study key events in signaling pathways. A similar approach could be developed where an alkyne-modified substrate is labeled with this compound to monitor kinase activity.
STAT3 Activation and Nuclear Translocation:
STAT3 Signaling Pathway
Quantitative Data Analysis
Reaction Kinetics
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| BCN | 0.15 | |
| DBCO | ~1 |
Labeling Efficiency and Signal-to-Noise Ratio
The success of a labeling experiment is determined by the labeling efficiency and the resulting signal-to-noise ratio (SNR) in imaging.
-
Labeling Efficiency: This is the percentage of target molecules that are successfully labeled with the fluorescent probe. It can be quantified using various methods, including flow cytometry and quantitative fluorescence microscopy.
-
Signal-to-Noise Ratio (SNR): SNR is a measure of the quality of a fluorescent image, defined as the ratio of the fluorescence signal intensity to the background noise. A higher SNR allows for the detection of weakly labeled structures. Optimizing imaging parameters such as excitation intensity, exposure time, and detector settings is crucial for maximizing SNR.
Conclusion
This compound is a powerful and versatile fluorescent probe for bioorthogonal labeling. Its bright and photostable Cy3 fluorophore, combined with the flexibility of both CuAAC and SPAAC chemistries, makes it an invaluable tool for a wide range of applications in cell biology, proteomics, and drug discovery. By carefully selecting the appropriate labeling strategy and optimizing experimental conditions, researchers can effectively label and visualize biomolecules of interest, providing new insights into complex biological processes.
References
- 1. Dynamic monitoring of STAT3 activation in live cells using a novel STAT3 Phospho-BRET sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescent Reporter of the Phosphorylation Status of the Substrate Protein STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tagging of Genomic STAT3 and STAT1 with Fluorescent Proteins and Insertion of a Luciferase Reporter in the Cyclin D1 Gene Provides a Modified A549 Cell Line to Screen for Selective STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Handling of Cy3-PEG7-Azide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Cy3-PEG7-Azide, a fluorescent dye commonly utilized in bioconjugation and molecular imaging applications. Due to its chemical nature as an organic azide, stringent safety measures are imperative to mitigate potential hazards in the laboratory.
Compound Overview and Hazard Identification
This compound is a derivative of the cyanine dye Cy3, featuring a seven-unit polyethylene glycol (PEG) spacer and a terminal azide group.[1][2] The Cy3 component provides the fluorescent properties, with an excitation maximum around 550 nm and an emission maximum around 570 nm.[3] The azide group enables its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry," for the labeling of biomolecules.[2][4]
The primary hazards associated with this compound stem from its azide functional group. Organic azides are energetic molecules that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. While the PEG linker in this compound likely improves its stability compared to smaller organic azides, caution should always be exercised. The cyanine dye component, while generally of low toxicity, should be handled with care as its toxicological properties are not fully characterized.
Hazard and Safety Data Summary
The following tables summarize the key safety information and stability guidelines for organic azides, which are directly applicable to this compound.
Table 1: General Safety and Hazard Information
| Parameter | Information | Source |
| Primary Hazards | Potentially explosive, toxic if ingested or absorbed. | |
| Target Organs | Central nervous system, cardiovascular system. | |
| Route of Exposure | Inhalation, ingestion, skin and eye contact. | |
| Incompatible Materials | Acids, heavy metals (e.g., copper, lead), their salts, halogenated solvents, and strong oxidizing agents. |
Table 2: Stability Guidelines for Organic Azides
| Guideline | Description | Source |
| Carbon to Nitrogen Ratio (C/N) | The total number of carbon atoms should ideally be greater than the total number of nitrogen atoms. A ratio of (NC + NO) / NN ≥ 3 is a general indicator of stability. | |
| Rule of Six | There should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide). | |
| Structural Considerations | Aliphatic azides are generally more stable than olefinic, aromatic, or carbonyl azides. |
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory when handling this compound.
-
Hand Protection : Wear two pairs of nitrile gloves. For handling larger quantities or for spill cleanup, silver shield gloves under nitrile gloves are recommended.
-
Eye Protection : Chemical safety goggles or a face shield should be worn.
-
Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing or aerosol generation, consider using Tyvek sleeves or an apron.
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.
Handling and Storage Procedures
-
Work Area : All work with this compound should be performed in a well-ventilated chemical fume hood. The work surface should be covered with absorbent, disposable bench paper.
-
Utensils : Use only plastic or ceramic spatulas and non-metal tools to handle the compound. Metal spatulas can form shock-sensitive metal azides.
-
Heating and Concentration : Avoid heating the compound. If concentration is necessary, do not use a rotary evaporator for solutions containing azides with a low carbon-to-nitrogen ratio.
-
Storage : Store this compound in a cool, dry, and dark place, typically at -20°C. The container should be tightly sealed. Store away from incompatible materials, especially acids and metals. Do not store on metal shelves.
Spill and Leak Procedures
In the event of a spill, evacuate the area and alert others.
-
Small Spills : For small spills of a solution, use an absorbent material to contain and clean up the spill. For small solid spills, carefully sweep up the material, avoiding dust generation.
-
Large Spills : For larger spills, or if you are not comfortable with the cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Decontamination : After the spill has been cleaned up, decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
Waste Disposal
-
Segregation : All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Incompatible Wastes : Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid mixing with heavy metal waste.
-
Disposal : Dispose of all azide-containing waste through your institution's EHS department. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
Experimental Protocol: Labeling of an Alkyne-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general guideline for the labeling of a protein containing an alkyne group with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-10 mg/mL) with a 5-10 fold molar excess of this compound.
-
In a separate tube, pre-mix the copper catalyst by adding CuSO₄ and THPTA ligand in a 1:5 molar ratio.
-
Add the copper/ligand mixture to the protein/azide solution to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Collect the colored fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling an alkyne-modified protein with this compound using CuAAC.
Signaling Pathway: Click Chemistry Reaction
Caption: Schematic of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
Cy3-PEG7-Azide: A Comprehensive Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the fluorescent probe Cy3-PEG7-Azide, including its molecular properties, and detailed protocols for its application in bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are looking to leverage the power of click chemistry for precise and efficient biomolecular labeling.
Core Molecular Properties
This compound is a fluorescent labeling reagent that combines the bright and photostable cyanine dye, Cy3, with a seven-unit polyethylene glycol (PEG) spacer, terminating in a reactive azide group. The PEG linker enhances the water solubility of the molecule and provides a flexible spacer to minimize steric hindrance between the dye and the target biomolecule. The azide group enables covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and specific "click chemistry" reactions.
| Property | Value | Reference |
| Molecular Formula | C46H69ClN6O8 | [1] |
| Molecular Weight | 869.53 g/mol | [1] |
Applications in Bioorthogonal Labeling
This compound is a versatile tool for the fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans. Its primary application lies in the field of bioorthogonal chemistry, where the azide group reacts specifically with a complementary alkyne group that has been metabolically, enzymatically, or chemically incorporated into the target biomolecule. This high degree of specificity allows for the labeling of molecules within complex biological systems, such as living cells, with minimal off-target effects.
Key applications include:
-
Fluorescence Microscopy: Visualizing the localization, trafficking, and dynamics of labeled biomolecules within cells and tissues.
-
Flow Cytometry: Quantifying the amount of a target molecule on the surface of or within cells.
-
In Vivo Imaging: Tracking the biodistribution of labeled molecules in living organisms.
-
Drug Development: Attaching fluorescent probes to drug candidates to study their mechanism of action and cellular uptake.
Experimental Protocols
The following sections provide detailed methodologies for the two primary types of click chemistry reactions used to conjugate this compound to alkyne-modified biomolecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) ion and improve reaction efficiency in aqueous buffers.
Protocol for Labeling Alkyne-Modified Proteins in Solution:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-Modified Protein: Prepare a solution of the protein in a copper-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in nuclease-free water. This solution should be made fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the order listed:
-
Alkyne-modified protein (to a final concentration of 1-10 µM)
-
This compound (to a final concentration of 10-100 µM; a 10-fold molar excess over the protein is a good starting point)
-
THPTA (to a final concentration of 1 mM)
-
Copper(II) Sulfate (to a final concentration of 0.5 mM)
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 5 mM.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and copper catalyst using a desalting column or dialysis.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it ideal for applications in living cells where copper can be toxic.
Protocol for Labeling DBCO-Modified Glycans on Live Cells:
-
Metabolic Labeling:
-
Culture cells in a medium containing an azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 24-72 hours to allow for incorporation into cell surface glycans.
-
-
Prepare Staining Solution:
-
Prepare a 1-5 µM solution of this compound in a serum-free cell culture medium.
-
-
Labeling:
-
Wash the cells twice with warm phosphate-buffered saline (PBS).
-
Add the this compound staining solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
-
Washing:
-
Wash the cells three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
-
Visualizing Biological Processes
The following diagrams illustrate how this compound can be used to visualize complex biological events.
The diagram above illustrates a common workflow for labeling viral glycoproteins to study virus-cell interactions. In this process, virus-infected cells are cultured with an azide-modified sugar, which is metabolically incorporated into the glycoproteins of newly formed virus particles. These azide-labeled viruses can then be harvested and reacted with an alkyne-modified fluorescent probe, such as this compound, via a SPAAC reaction. The resulting fluorescently labeled viruses can be used to visualize viral entry into host cells using fluorescence microscopy.
This diagram illustrates how this compound can be used to study receptor-mediated signaling pathways. A cell-surface receptor can be genetically engineered to contain an unnatural amino acid with an alkyne group. Upon binding of its ligand, the receptor is internalized. By adding this compound to the cells, the internalized receptors can be specifically labeled via a click reaction. Fluorescence imaging can then be used to track the trafficking of the receptor to endosomes and other intracellular compartments, providing insights into the downstream signaling events that lead to a cellular response.
References
An In-depth Technical Guide to Cy3-PEG7-Azide for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy3-PEG7-Azide, a powerful fluorescent probe for labeling and visualizing biomolecules in fluorescence microscopy. We will delve into its core components, mechanism of action, and provide detailed protocols for its application.
Core Principles of this compound
This compound is a versatile chemical tool comprised of three key functional moieties: the Cyanine3 (Cy3) fluorophore, a seven-unit polyethylene glycol (PEG7) linker, and a terminal azide group. Each component plays a crucial role in its function as a fluorescent label.
-
Cy3 Fluorophore: A bright and photostable orange-red fluorescent dye. It is the reporter molecule that allows for visualization under a fluorescence microscope. Its excellent spectral properties make it a popular choice for various imaging applications.[1]
-
PEG7 Linker: A flexible, hydrophilic spacer that connects the Cy3 dye to the azide group. The PEG linker enhances the water solubility of the entire molecule, which is advantageous for working in aqueous biological environments.[2][3][][5] It also provides spatial separation between the fluorophore and the target biomolecule, which can help to minimize quenching and steric hindrance, thereby preserving the function of both the dye and the labeled molecule.
-
Azide Group (N₃): This functional group is the key to the specific attachment of the probe to a target molecule. The azide group is bioorthogonal, meaning it is chemically inert within biological systems and does not react with native functional groups found in proteins, nucleic acids, or lipids. This high selectivity is achieved through "click chemistry."
The primary mechanism by which this compound works is through a highly efficient and specific chemical reaction known as click chemistry . This reaction forms a stable covalent bond between the azide group on the probe and a complementary alkyne group that has been introduced into the target biomolecule. There are two main types of click chemistry reactions used with azide probes:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage. It is a rapid and high-yielding reaction that can be performed in aqueous buffers.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a toxic copper catalyst, making it ideal for live-cell imaging.
Quantitative Data
The photophysical properties of the Cy3 fluorophore are critical for its performance in fluorescence microscopy. The following table summarizes its key quantitative parameters.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~554 nm | |
| Emission Maximum (λem) | ~568 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 |
Experimental Protocols
Here, we provide detailed methodologies for labeling biomolecules with this compound using both CuAAC and SPAAC click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol describes the labeling of a purified protein that has been pre-functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (freshly prepared)
-
DMSO (for dissolving the azide probe)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-50 µM in your reaction buffer. The total reaction volume can be adjusted as needed.
-
Add this compound to the reaction mixture to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).
-
Prepare a premix of CuSO₄ and the ligand. Add CuSO₄ to the ligand solution at a 1:5 molar ratio and mix well.
-
Add the CuSO₄/ligand premix to the reaction tube to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. For more sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
-
Purification:
-
Remove the excess unreacted dye and copper catalyst using methods such as size exclusion chromatography (e.g., a desalting column), dialysis, or protein precipitation.
-
-
Analysis:
-
Confirm the successful labeling of the protein by measuring the absorbance at 280 nm (for the protein) and ~554 nm (for Cy3). The degree of labeling can be calculated from these values. The labeled protein can also be analyzed by SDS-PAGE, where the fluorescently labeled protein can be visualized using a gel imager.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live-Cell Imaging
This protocol is for labeling proteins in living cells that have been metabolically engineered to incorporate a strained cyclooctyne (e.g., a non-canonical amino acid with a DBCO group).
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium
-
Cyclooctyne-functionalized biomolecule (e.g., DBCO-lysine) for metabolic labeling
-
This compound
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or other nuclear counterstain (optional)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium containing the cyclooctyne-functionalized amino acid for 24-48 hours. This allows for the incorporation of the reactive handle into newly synthesized proteins. The optimal concentration of the amino acid should be determined empirically for the specific cell line and experimental conditions.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 5-20 µM.
-
Wash the cells twice with warm PBS to remove any residual metabolic labeling medium.
-
Add the this compound containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with warm PBS to remove any unreacted probe.
-
(Optional) If a nuclear counterstain is desired, incubate the cells with a solution of Hoechst 33342 in PBS according to the manufacturer's instructions.
-
Wash the cells once more with PBS.
-
-
Imaging:
-
Replace the PBS with a pre-warmed imaging medium (e.g., phenol red-free medium).
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm) and any counterstains used.
-
Visualizations
Signaling Pathway: Click Chemistry Reaction
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Experimental Workflow: Protein Labeling and Imaging
Caption: Experimental workflow for labeling a protein with this compound.
References
Methodological & Application
Illuminating the Proteome: A Protocol for Live-Cell Protein Labeling with Cy3-PEG7-Azide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic nature of the proteome plays a pivotal role in cellular function and disease pathogenesis. The ability to visualize and track newly synthesized proteins in living cells is crucial for understanding these complex biological processes. Bioorthogonal chemistry provides a powerful toolkit for selectively tagging and imaging biomolecules in their native environment without perturbing cellular functions. This document provides a detailed protocol for labeling newly synthesized proteins in live cells using Cy3-PEG7-Azide, a fluorescent probe that combines the bright and photostable Cy3 dye with a flexible polyethylene glycol (PEG) linker and a reactive azide group.
This method relies on a two-step labeling strategy. First, an alkyne-containing non-canonical amino acid, L-homopropargylglycine (HPG), is metabolically incorporated into newly synthesized proteins. Subsequently, the azide group of this compound reacts with the alkyne-modified proteins via a bioorthogonal "click" reaction, allowing for fluorescent labeling and visualization. Two primary click chemistry reactions are suitable for this purpose: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC offers fast reaction kinetics, it requires a copper catalyst that can be toxic to cells. SPAAC, on the other hand, is a copper-free alternative that utilizes a strained alkyne, making it highly suitable for live-cell imaging.
The inclusion of a seven-unit polyethylene glycol (PEG7) linker in the Cy3 probe improves its water solubility and reduces non-specific binding and aggregation, thereby enhancing the signal-to-noise ratio for clearer imaging.
Data Presentation
For successful experimental design and data interpretation, key quantitative parameters of the components involved are summarized below.
Table 1: Properties of this compound Components
| Component | Property | Value | Reference |
| Cy3 Fluorophore | Excitation Maximum | ~550 nm | [1] |
| Emission Maximum | ~570 nm | [1] | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [1] | |
| Fluorescence Quantum Yield | ~0.15-0.3 | [2] | |
| PEG7 Linker | Function | Improves solubility, reduces aggregation, minimizes steric hindrance | [3] |
| Azide Group | Bioorthogonal Reaction | Reacts with terminal alkynes (CuAAC) or strained alkynes (SPAAC) |
Table 2: Recommended Concentration Ranges for Live-Cell Labeling
| Reagent | Concentration Range | Incubation Time | Notes |
| L-Homopropargylglycine (HPG) | 25-100 µM | 1-4 hours | Optimize based on cell type and experimental goals. |
| This compound (for CuAAC) | 5-25 µM | 10-30 minutes | Use with a copper catalyst and ligand. |
| Alkyne-modified protein (for SPAAC with azide-probe) | N/A | N/A | The protein is metabolically labeled. |
| Copper (II) Sulfate (CuSO₄) for CuAAC | 50-100 µM | 10-30 minutes | Use in conjunction with a reducing agent and ligand. |
| Sodium Ascorbate (for CuAAC) | 1-2.5 mM | 10-30 minutes | Freshly prepare to reduce Cu(II) to Cu(I). |
| THPTA or BTTAA (Copper Ligand for CuAAC) | 250-500 µM | 10-30 minutes | Protects cells from copper toxicity and enhances reaction rate. |
Experimental Protocols
This section provides detailed protocols for the metabolic labeling of proteins with HPG and subsequent fluorescent labeling with this compound using either CuAAC or a SPAAC-compatible approach.
Protocol 1: Metabolic Labeling of Nascent Proteins with L-Homopropargylglycine (HPG)
This protocol describes the incorporation of the alkyne-containing amino acid HPG into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) to reach 70-80% confluency at the time of labeling.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of HPG, aspirate the complete culture medium, wash the cells once with pre-warmed sterile PBS, and then incubate the cells in pre-warmed methionine-free medium for 30-60 minutes at 37°C.
-
HPG Labeling: Prepare the HPG labeling medium by dissolving HPG in methionine-free medium to a final concentration of 25-100 µM. Remove the starvation medium and add the HPG labeling medium to the cells.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time will depend on the rate of protein synthesis in the specific cell type and the desired labeling density.
-
Washing: After incubation, aspirate the HPG labeling medium and wash the cells three times with pre-warmed sterile PBS to remove unincorporated HPG. The cells are now ready for the click chemistry reaction.
Protocol 2: Live-Cell Protein Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the fluorescent labeling of HPG-containing proteins in live cells with this compound using a copper-catalyzed click reaction.
Materials:
-
HPG-labeled cells (from Protocol 1)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), sterile
-
Live-cell imaging medium
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in sterile water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in sterile water. Note: This solution should be prepared fresh for each experiment.
-
THPTA or TBTA: Prepare a 50 mM stock solution in sterile water or DMSO.
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 200 µL per well of a 96-well plate, mix the components in the following order:
-
188 µL PBS
-
2 µL of 50 mM THPTA or TBTA (final concentration: 500 µM)
-
1 µL of 10 mM this compound (final concentration: 50 µM)
-
1 µL of 100 mM CuSO₄ (final concentration: 500 µM)
-
Vortex briefly.
-
Add 8 µL of 100 mM Sodium Ascorbate (final concentration: 4 mM) to initiate the reaction. Vortex immediately.
-
-
Labeling Reaction: Aspirate the PBS from the HPG-labeled cells and add the freshly prepared click reaction cocktail.
-
Incubation: Incubate the cells for 10-30 minutes at room temperature or 37°C, protected from light.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.
-
Imaging: Replace the PBS with a suitable live-cell imaging medium and proceed with fluorescence microscopy.
Protocol 3: Live-Cell Protein Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - A Conceptual Approach
The provided probe is Cy3-PEG7-Azide . For a SPAAC reaction, a strained alkyne is required. The standard metabolic labeling approach for SPAAC involves incorporating an azide-modified amino acid (like L-azidohomoalanine, AHA) and using a strained alkyne-functionalized dye (e.g., DBCO-Cy3).
To use this compound in a SPAAC reaction, the protein of interest would need to be metabolically labeled with a strained alkyne-containing amino acid. While less common than AHA, such amino acids are available. This protocol outlines the conceptual steps for such an approach.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
A strained alkyne-containing amino acid (e.g., a cyclooctyne-lysine analog)
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Live-cell imaging medium
Procedure:
-
Metabolic Labeling: Follow a similar procedure to Protocol 1, but substitute HPG with the strained alkyne-containing amino acid at an optimized concentration and incubation time.
-
Prepare Labeling Solution: Prepare a solution of this compound in complete cell culture medium or a suitable buffer at a final concentration of 5-20 µM.
-
Labeling Reaction: Aspirate the wash buffer from the metabolically labeled cells and add the this compound solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells three to five times with PBS to remove the unbound probe.
-
Imaging: Add live-cell imaging medium and proceed with fluorescence microscopy.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for live-cell protein labeling.
Diagram 2: mTOR Signaling Pathway and Protein Synthesis
Caption: mTOR signaling pathway regulating protein synthesis.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescent Signal | - Inefficient HPG incorporation.- Low protein synthesis rate.- Inactive click chemistry reagents.- Inefficient click reaction. | - Optimize HPG concentration and incubation time.- Increase metabolic labeling time.- Use freshly prepared sodium ascorbate for CuAAC.- Ensure correct concentrations of all click reagents. |
| High Background Fluorescence | - Non-specific binding of the probe.- Incomplete removal of unbound probe.- Cellular autofluorescence. | - Decrease the concentration of this compound.- Increase the number and duration of wash steps.- Image in phenol red-free medium.- Include a no-HPG control to assess background. |
| Cell Toxicity or Death | - Copper toxicity in CuAAC.- Phototoxicity from imaging. | - Use a copper ligand like THPTA or BTTAA.- Reduce the concentration of CuSO₄ and incubation time.- Consider using the SPAAC method.- Minimize light exposure during microscopy. |
Conclusion
The use of this compound in conjunction with metabolic labeling offers a robust and versatile method for visualizing newly synthesized proteins in live cells. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to investigate dynamic changes in the proteome. Careful optimization of labeling and imaging conditions is crucial for achieving high-quality, reproducible results. This technique opens avenues for studying protein synthesis, turnover, and localization in various biological contexts, from basic cell biology to drug discovery.
References
Step-by-Step Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy3-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," for the fluorescent labeling of alkyne-modified biomolecules with Cy3-PEG7-Azide. This protocol is designed for robust and efficient conjugation while preserving the integrity of sensitive biological samples.
Introduction
The CuAAC reaction is a highly efficient and specific bioorthogonal ligation method that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is widely used for labeling proteins, nucleic acids, and other biomolecules with reporter tags such as fluorescent dyes.[3][4] The use of a Cy3 dye, a bright and photostable fluorophore, attached via a polyethylene glycol (PEG) linker, enhances the solubility and reduces potential steric hindrance of the dye, making this compound an excellent choice for labeling applications. This protocol details the necessary reagents, a step-by-step procedure, and methods for purification and characterization of the resulting conjugate.
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors, including the nature of the biomolecule, the concentrations of reactants and catalyst, and the presence of a stabilizing ligand. The following table summarizes typical reaction parameters and expected outcomes for the labeling of an alkyne-modified protein with this compound.
| Parameter | Recommended Range | Typical Outcome | Reference |
| Alkyne-modified Protein Concentration | 1 - 10 mg/mL (25 - 250 µM) | >90% labeling efficiency | [5] |
| This compound Concentration | 2 - 10 molar equivalents to protein | High degree of labeling | |
| CuSO₄ Concentration | 50 - 250 µM | Optimal catalytic activity | |
| Ligand (THPTA) Concentration | 250 - 1250 µM (5:1 ratio to CuSO₄) | Enhanced reaction rate and protein protection | |
| Sodium Ascorbate Concentration | 2.5 - 5 mM | Maintenance of Cu(I) state | |
| Reaction Time | 1 - 4 hours | Completion of reaction | |
| Reaction Temperature | Room Temperature | Favorable for most biomolecules | |
| Degree of Labeling (DOL) | 1 - 5 | Application dependent |
Experimental Protocols
This section provides a detailed methodology for the CuAAC reaction with this compound. It is crucial to use high-quality reagents and follow the steps carefully to ensure a successful conjugation.
Materials and Reagents
-
Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid) in a copper-free buffer (e.g., PBS, HEPES)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dimethyl Sulfoxide (DMSO)
-
Deionized water (ddH₂O)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Reaction tubes (e.g., microcentrifuge tubes)
Stock Solution Preparation
-
Alkyne-Modified Biomolecule: Prepare a solution of the alkyne-modified biomolecule at a concentration of 1-10 mg/mL in a suitable buffer. The buffer should not contain any chelating agents like EDTA.
-
This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store protected from light.
-
Copper(II) Sulfate (20 mM): Dissolve copper(II) sulfate pentahydrate in ddH₂O to a final concentration of 20 mM.
-
THPTA (50 mM): Dissolve THPTA in ddH₂O to a final concentration of 50 mM.
-
Sodium Ascorbate (100 mM): Prepare a fresh solution of sodium ascorbate in ddH₂O at a concentration of 100 mM. This solution should be made immediately before use as it is prone to oxidation.
Step-by-Step Reaction Procedure
This protocol is for a final reaction volume of 500 µL. The volumes can be scaled as needed.
-
Prepare the Biomolecule-Azide Mixture:
-
In a microcentrifuge tube, add your alkyne-modified biomolecule solution. For this example, we will use a volume that results in a final concentration of 28.6 µM.
-
Add the desired volume of the 10 mM this compound stock solution. A 2 to 10-fold molar excess of the azide over the alkyne is recommended as a starting point.
-
Add buffer to bring the volume to 437.5 µL.
-
-
Prepare the Copper/Ligand Premix:
-
In a separate tube, prepare a premixed solution of CuSO₄ and THPTA.
-
Add 2.5 µL of 20 mM CuSO₄ stock solution.
-
Add 5.0 µL of 50 mM THPTA stock solution. This maintains a 1:2 molar ratio of Cu:Ligand which can be part of a final 1:5 ratio in the reaction.
-
Vortex the solution briefly to mix.
-
-
Initiate the Reaction:
-
Add the 7.5 µL of the copper/ligand premix to the biomolecule-azide mixture.
-
Add 25 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the reaction.
-
The final concentrations in the 500 µL reaction volume will be approximately:
-
Biomolecule-alkyne: 25 µM
-
This compound: 50 µM (2 equivalents)
-
CuSO₄: 100 µM
-
THPTA: 500 µM
-
Sodium Ascorbate: 5 mM
-
-
-
Incubation:
-
Gently mix the reaction by inverting the tube several times. To prevent oxygen from entering, which can oxidize the Cu(I) catalyst, it is advisable to close the tube tightly.
-
Incubate the reaction at room temperature for 1 to 4 hours. The reaction can be performed on a slow rotator.
-
-
Quenching and Purification:
-
The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purify the Cy3-labeled biomolecule from excess reagents using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis. For oligonucleotides, ethanol precipitation can be used.
-
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step workflow for the CuAAC reaction.
Caption: Experimental workflow for the CuAAC reaction.
Mechanism of CuAAC Reaction
The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Catalytic cycle of the CuAAC reaction.
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Low Labeling Efficiency | Inactive catalyst (Cu(II) present) | Use freshly prepared sodium ascorbate. Degas solutions to remove oxygen. | |
| Inaccessible alkyne/azide groups on the biomolecule | Consider using a longer PEG linker on the azide. Perform the reaction in the presence of a mild denaturant (e.g., DMSO). | ||
| Insufficient concentration of reagents | Increase the molar excess of the this compound. Optimize the copper concentration. | ||
| Protein Precipitation/Aggregation | Oxidative damage to the protein | Ensure a sufficient excess of the THPTA ligand (at least 5:1 to copper). Keep the reaction time as short as necessary. | |
| High concentration of organic solvent (DMSO) | Minimize the volume of the dye stock solution added. Ensure the final DMSO concentration is tolerated by the protein. | ||
| High Background/Non-specific Labeling | Inefficient purification | Use a high-resolution purification method like size-exclusion chromatography. Ensure complete removal of unreacted dye. | |
| Non-specific binding of the dye to the protein | Include a blocking step or wash extensively during purification. |
By following this detailed guide, researchers can confidently perform CuAAC reactions to label their biomolecules of interest with this compound for a wide range of applications in biological research and drug development.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Free Click Chemistry (SPAAC) using Cy3-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent labeling of biomolecules in complex biological environments.[1][] This copper-free click chemistry reaction circumvents the cytotoxicity associated with copper-catalyzed reactions, making it ideal for applications in live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[3][4][5] The reaction proceeds rapidly and with high specificity between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule. The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy for the [3+2] cycloaddition with the azide, forming a stable triazole linkage.
This document provides a detailed protocol for the use of Cy3-PEG7-Azide, a fluorescent probe, for the labeling of DBCO-modified biomolecules via SPAAC. The inclusion of a polyethylene glycol (PEG) linker can enhance the solubility and reduce aggregation of the labeled molecule.
Reaction Mechanism and Workflow
The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a concerted mechanism to form a stable triazole ring.
Figure 1: SPAAC reaction of a DBCO-modified biomolecule with this compound.
The general experimental workflow for labeling a DBCO-modified protein with this compound is outlined below.
Figure 2: Experimental workflow for SPAAC labeling.
Quantitative Data Summary
The kinetics of SPAAC reactions are typically second-order and are influenced by factors such as the specific structures of the cyclooctyne and azide, solvent, pH, and temperature. The table below summarizes typical quantitative parameters for SPAAC reactions involving DBCO and azides.
| Parameter | Typical Value/Range | Notes |
| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | Can vary based on the specific azide and reaction conditions. |
| Reaction Temperature | 4 - 37 °C | The reaction proceeds efficiently at physiological temperatures. |
| Reaction pH | 6.0 - 8.5 | Higher pH values generally increase reaction rates, though this can be buffer-dependent. |
| Reactant Molar Ratio (Azide:DBCO) | 1.5:1 to 10:1 | An excess of the azide probe is typically used to ensure complete labeling of the DBCO-modified molecule. |
| Typical Reaction Time | 1 - 4 hours | Can be adjusted based on the concentrations of reactants and the desired labeling efficiency. |
Experimental Protocol
This protocol describes a general method for labeling a DBCO-modified protein with this compound. The optimal conditions may need to be determined empirically for each specific application.
Materials and Equipment
-
DBCO-modified protein
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
-
UV-Vis Spectrophotometer
-
SDS-PAGE system for analysis
-
Fluorescence imaging system
Reagent Preparation
-
DBCO-Modified Protein Solution:
-
Dissolve the DBCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has been stored, ensure it is buffer-exchanged into the desired reaction buffer.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.
-
Store the stock solution at -20°C, protected from light.
-
Labeling Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein solution.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 3-5 fold molar excess is a good starting point.
-
The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% to minimize protein denaturation.
-
-
Incubation:
-
Gently mix the reaction mixture by pipetting up and down.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours, protected from light. For lower protein concentrations or less reactive partners, the incubation time may need to be extended.
-
Purification of the Labeled Protein
It is crucial to remove any unreacted this compound to avoid high background fluorescence.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC desalting column (e.g., PD-10) with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the labeled protein according to the manufacturer's instructions. The labeled protein will elute first, followed by the smaller, unreacted fluorophore.
-
Collect the fractions containing the colored, labeled protein.
-
-
Alternative Purification Methods:
-
For some applications, other purification methods like affinity chromatography or dialysis may be suitable.
-
Analysis and Characterization
-
Spectroscopic Analysis:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of Cy3 (~550 nm).
-
The degree of labeling (DOL) can be calculated using the Beer-Lambert law.
-
-
SDS-PAGE Analysis:
-
Run the purified labeled protein on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence scanner to confirm that the fluorescence is associated with the protein band.
-
A subsequent Coomassie or silver stain can be used to visualize all protein bands.
-
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the molar excess of this compound.
-
Increase the incubation time or temperature.
-
Ensure the DBCO-modification of the protein was successful.
-
Optimize the reaction buffer and pH.
-
-
High Background Fluorescence:
-
Ensure complete removal of unreacted fluorophore during the purification step.
-
Perform an additional purification step if necessary.
-
-
Protein Precipitation:
-
Reduce the percentage of organic solvent in the reaction mixture.
-
Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
-
Ensure the protein is stable in the chosen reaction buffer.
-
References
Application Note: Labeling Cell Surface Glycoproteins with Cy3
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that significantly impacts protein function, stability, and localization.[1][2] Cell-surface glycoproteins are key players in a multitude of biological processes, including cell-cell recognition, signaling pathways, immune responses, and pathogen interactions.[2][3][4] Aberrant glycosylation patterns are recognized as hallmarks of various diseases, particularly cancer, making glycoproteins valuable biomarkers and therapeutic targets.
This application note describes a powerful two-step method for fluorescently labeling cell surface glycoproteins using bioorthogonal chemistry. The technique, known as metabolic glycoengineering, involves introducing a sugar analog containing a bioorthogonal chemical reporter—the azide group—into cellular metabolic pathways. This is followed by a highly specific covalent reaction with a fluorescent probe.
Principle of the Method
-
Metabolic Incorporation: Cells are cultured in the presence of a peracetylated, azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz). The acetyl groups enhance cell permeability. Once inside the cell, esterases remove the acetyl groups, and the azido sugar is processed by the cell's own enzymatic machinery and incorporated into the glycan structures of newly synthesized glycoproteins. These azide-functionalized glycans are then presented on the cell surface.
-
Bioorthogonal Ligation: The incorporated azide group serves as a chemical handle for covalent modification. It can be selectively tagged using a "click chemistry" reaction, which is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. In this protocol, a Cy3-functionalized probe is attached via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), reacting with the azide on the glycoprotein to form a stable triazole linkage.
This method offers high sensitivity and specificity, allowing for robust visualization of cell surface glycoproteins via fluorescence microscopy and quantitative analysis by flow cytometry.
Experimental Protocols
Part 1: Metabolic Labeling of Cells with Azido Sugar
This protocol describes the metabolic incorporation of an azido sugar into cell surface glycoproteins. The procedure should be performed in a sterile cell culture hood.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate with glass coverslips for microscopy or T-25 flask for flow cytometry) at a density that will result in 70-80% confluency at the end of the incubation period. Allow cells to adhere overnight.
-
Prepare Azido Sugar Stock: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: The next day, add the Ac4ManNAz stock solution directly to the complete culture medium to a final concentration of 25-50 µM. For a negative control, add an equivalent volume of DMSO to a separate culture vessel.
-
Incubation: Incubate the cells for 48 to 72 hours under standard culture conditions (e.g., 37°C, 5% CO2). This allows for the cellular uptake, processing, and incorporation of the azido sugar into cell surface glycans.
Part 2: Bioorthogonal Labeling with Cy3-Alkyne via CuAAC Reaction
This protocol details the "click" reaction to attach the Cy3 fluorophore to the azide-modified glycoproteins on live cells.
Materials:
-
Metabolically labeled cells from Part 1
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cy3-alkyne probe (e.g., Cy3-DBCO or a terminal alkyne)
-
Copper(II) Sulfate (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)
-
Reducing agent: Sodium Ascorbate
-
Microcentrifuge tubes
Protocol:
-
Prepare Click Reagents:
-
Cy3-alkyne: Prepare a 1-2 mM stock solution in DMSO.
-
CuSO4: Prepare a 20 mM stock solution in sterile water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in sterile water.
-
Sodium Ascorbate: Prepare a 100 mM or 300 mM stock solution in sterile water. This solution must be prepared fresh immediately before use.
-
-
Cell Preparation:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells twice with ice-cold PBS to remove residual medium and serum.
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the cocktail immediately before use. Add reagents in the specified order to prevent premature copper precipitation. The final concentrations below are suggestions and may require optimization.
-
Start with PBS or serum-free medium.
-
Add Cy3-alkyne to a final concentration of 10-25 µM.
-
Add CuSO4 to a final concentration of 50-100 µM.
-
Add the copper ligand (THPTA) to a final concentration of 250-500 µM (maintain a 5:1 ligand-to-copper ratio).
-
Mix gently by flicking the tube.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 2.5-5 mM. Mix immediately.
-
-
Labeling Reaction:
-
Add the freshly prepared click reaction cocktail to the washed cells, ensuring the cell monolayer is completely covered.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Wash:
-
Aspirate the reaction cocktail.
-
Wash the cells three times with PBS to remove unreacted labeling reagents.
-
Part 3: Imaging and Analysis
For Fluorescence Microscopy:
-
(Optional) Fixation: If desired, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
(Optional) Permeabilization: If intracellular targets are to be stained, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
(Optional) Counterstaining: Stain the cell nuclei by incubating with DAPI (e.g., 300 nM in PBS) for 5 minutes. Wash twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with a suitable filter set for Cy3.
-
Cy3 Excitation: ~550 nm
-
Cy3 Emission: ~570 nm
-
Recommended Filter Set: TRITC or similar.
-
For Flow Cytometry:
-
After the final wash step in Part 2, detach the cells using a non-enzymatic cell dissociation buffer.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cell suspension on a flow cytometer equipped with a laser suitable for exciting Cy3 (e.g., 532 nm or 561 nm).
Data Presentation
The following table summarizes the key quantitative parameters for the glycoprotein labeling protocol. Optimization may be required depending on the cell type and experimental goals.
| Parameter | Recommended Range/Value | Notes |
| Metabolic Labeling | ||
| Ac4ManNAz Concentration | 25 - 50 µM | Higher concentrations can be cytotoxic. Optimize for your specific cell line. |
| Incubation Time | 48 - 72 hours | Allows for sufficient incorporation into newly synthesized glycoproteins. |
| CuAAC Click Reaction | ||
| Cy3-Alkyne Concentration | 10 - 25 µM | Titrate to maximize signal while minimizing background. |
| CuSO4 Concentration | 50 - 100 µM | Copper can be toxic to cells; use the lowest effective concentration. |
| Ligand (THPTA) Conc. | 250 - 500 µM | Use a 5:1 ligand-to-copper ratio to stabilize Cu(I) and protect cells. |
| Sodium Ascorbate Conc. | 2.5 - 5 mM | Must be prepared fresh. Initiates the click reaction. |
| Reaction Time | 15 - 30 minutes | Longer times may increase cytotoxicity. Perform at room temp, protected from light. |
| Microscopy Settings | ||
| Cy3 Excitation / Emission | ~550 nm / ~570 nm | Use a standard TRITC/Cy3 filter set for visualization. |
Visualizations
References
- 1. spherotec.com [spherotec.com]
- 2. Translating Research to Practice: The Contribution of Glycoprotein Profiling in Next-Generation Drug Development – integrin signalling cell adhesion in cancer [ivaskalab.com]
- 3. Application of Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
- 4. Glycans in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy3-PEG7-Azide in Single-Molecule Tracking Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy3-PEG7-Azide for single-molecule tracking (SMT) experiments. This versatile fluorescent probe is ideal for high-resolution imaging and dynamic analysis of individual biomolecules in living cells and in vitro systems. The protocols outlined below, coupled with the provided data and visualizations, will enable researchers to effectively design and execute SMT experiments to investigate complex biological processes.
Introduction to this compound for Single-Molecule Tracking
This compound is a fluorescent labeling reagent combining the photostable and bright Cy3 dye with a seven-unit polyethylene glycol (PEG) linker and an azide reactive group. This combination offers several advantages for single-molecule imaging:
-
Bright and Photostable Fluorophore: Cy3 is a well-characterized cyanine dye with a high quantum yield and photostability, making it suitable for the prolonged observation times required in SMT.[1]
-
Bio-orthogonal Labeling: The azide group allows for highly specific and efficient covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. This bio-orthogonal reaction proceeds with high efficiency under mild, biologically compatible conditions.
-
Flexible PEG7 Linker: The polyethylene glycol (PEG) linker enhances the water solubility of the dye and the labeled molecule.[2][3][4][5] It also provides a flexible spacer, minimizing potential steric hindrance and interaction between the dye and the target biomolecule, which could otherwise affect its function. The seven-unit length of the PEG linker offers a balance between providing sufficient separation and maintaining a compact probe size.
Applications in Single-Molecule Tracking
Single-molecule tracking of proteins labeled with this compound can provide critical insights into:
-
Protein Dynamics and Diffusion: Quantifying the diffusion coefficients of individual proteins to understand their mobility in different cellular compartments or in response to stimuli.
-
Protein-Protein Interactions: Observing the formation and dissociation of protein complexes in real-time.
-
Receptor Signaling: Tracking the movement and dimerization of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), upon ligand binding.
-
Subcellular Localization and Trafficking: Following the trajectories of individual proteins as they move within or between cellular organelles.
Quantitative Data from Single-Molecule Tracking Experiments
The following table summarizes representative diffusion coefficients (D) obtained from single-molecule tracking and related fluorescence microscopy techniques. These values can serve as a reference for expected mobilities of proteins and dyes in various environments.
| Molecule | Labeling Method | System | Diffusion Coefficient (D) (μm²/s) | Reference |
| Cy3-EGF | Direct Labeling | A431 Carcinoma Cells | Mobile Fraction: ~0.1-1.0 | |
| SNAP-EGFR | SNAP-tag with Cy3 | MCF-7 Cells | Free: ~0.1-0.5, Confined: <0.1 | |
| Typical Protein | Not specified | Bacterial Cytoplasm | 1 - 10 | |
| GFP Monomer | Fusion Protein | Living Cells | < 25 |
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein containing a non-canonical amino acid with an alkyne group.
Materials:
-
Alkyne-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
DMSO or DMF for dissolving the dye
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/t-butanol.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.
-
Add the this compound stock solution to the protein solution. A 5-10 fold molar excess of the dye over the protein is recommended as a starting point.
-
Add the THPTA/TBTA solution to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5 mM.
-
Gently mix the solution.
-
Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
If possible, briefly degas the solution and purge with an inert gas to prevent oxidation of the copper catalyst.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer for your protein.
-
Collect the fractions containing the labeled protein. The labeled protein can be identified by its characteristic pink/red color and by measuring its absorbance at ~280 nm (protein) and ~550 nm (Cy3).
-
Protocol 2: Single-Molecule Imaging of Labeled Proteins on Live Cells
This protocol provides a general workflow for imaging this compound labeled proteins on the surface of live cells using Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
Live cells expressing the protein of interest (modified with an alkyne group and labeled according to Protocol 1, or endogenously expressed and labeled via other methods)
-
Cell culture medium appropriate for the cell line
-
TIRF microscope equipped with a ~532 nm laser for Cy3 excitation, an appropriate emission filter, and a sensitive EMCCD or sCMOS camera.
-
Imaging chamber (e.g., glass-bottom dish)
Procedure:
-
Cell Preparation:
-
Plate the cells on a glass-bottom dish suitable for TIRF microscopy and allow them to adhere.
-
If labeling is to be performed on live cells, introduce the alkyne-modified protein and perform the click reaction in the cell culture medium, followed by washing steps to remove excess dye.
-
For pre-labeled proteins, add the purified Cy3-labeled protein to the cell culture medium and incubate to allow binding to the cell surface.
-
-
Imaging Setup:
-
Mount the imaging dish on the TIRF microscope stage.
-
Set the microscope to TIRF mode to selectively excite fluorophores near the coverslip, minimizing background fluorescence from the cytoplasm.
-
Adjust the laser power to achieve a good signal-to-noise ratio while minimizing photobleaching.
-
Set the camera acquisition parameters (exposure time, frame rate) appropriate for the expected dynamics of the protein. Typical exposure times range from 10 to 100 ms.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images to capture the movement of individual fluorescent spots.
-
Observe for single-step photobleaching events, which are a hallmark of single molecules.
-
-
Data Analysis:
-
Use single-particle tracking software (e.g., ImageJ plugins like TrackMate, or custom MATLAB scripts) to identify and track the fluorescent spots in the image series.
-
From the tracked trajectories, calculate parameters such as the mean squared displacement (MSD) to determine the diffusion coefficient.
-
Visualizations
Experimental Workflow for Single-Molecule Tracking
Caption: Workflow for SMT of a protein labeled with this compound.
Signaling Pathway: EGFR Dimerization and Activation
Caption: Simplified EGFR signaling pathway tracked with Cy3-labeled EGF.
References
Application Notes and Protocols for Flow Cytometry Analysis Using Cy3-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG7-Azide is a fluorescent probe designed for the specific labeling of biomolecules in biological systems for analysis by flow cytometry. This molecule combines the bright orange-fluorescent properties of the Cyanine3 (Cy3) dye with a seven-unit polyethylene glycol (PEG) spacer and a terminal azide group. The PEG spacer enhances the solubility and reduces non-specific binding of the probe, while the azide group allows for its covalent attachment to alkyne-modified targets via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and bioorthogonal "click chemistry" reactions.[1][2]
These application notes provide detailed protocols for the use of this compound in flow cytometry, focusing on the labeling of cell surface glycans through metabolic glycoengineering. This powerful technique allows for the detection and quantification of changes in glycosylation, which are often associated with various physiological and pathological states, including cancer.[3][4]
Principle of the Technology
The methodology involves a two-step process:
-
Metabolic Labeling: Cells are cultured with a monosaccharide analog containing an azide group (e.g., N-azidoacetylmannosamine, Ac4ManNAz). The cell's metabolic machinery incorporates this azido-sugar into cell surface glycans.[5]
-
Click Chemistry Reaction: The azide-modified glycans on the cell surface are then covalently labeled with this compound through a click reaction with an alkyne-bearing molecule. This results in fluorescently labeled cells that can be analyzed by flow cytometry.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry experiments utilizing azide-alkyne click chemistry for cell labeling. While specific values may vary depending on the cell type, experimental conditions, and instrumentation, these tables provide a reference for expected outcomes.
Table 1: Metabolic Labeling Efficiency of Azido Sugars
| Cell Line | Azido Sugar | Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) Fold Increase vs. Control | Reference |
| Jurkat | Ac4ManNAz | 10 | 48 | ~15-20 | |
| CHO | Ac4GalNAz | 50 | 48 | ~30 | |
| A549 | Ac4ManNAz | 50 | 48 | >10 |
Table 2: Cell Viability After Copper-Catalyzed Click Chemistry (CuAAC)
| Cell Line | CuSO4 Concentration (µM) | THPTA Ligand Concentration (µM) | Reaction Time (minutes) | Cell Viability (%) | Reference |
| Jurkat | 50 | 250 | 5 | >95% | |
| OVCAR5 | 100 | 200 | 10 | ~75% |
Note: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a copper-chelating ligand that improves reaction efficiency and reduces cytotoxicity.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars
This protocol describes the incorporation of an azide-functionalized sugar into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., Jurkat, CHO, HEK293)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other suitable azido sugar
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight if applicable.
-
Prepare Azido Sugar Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 100 mM stock solution.
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution in complete culture medium to a final working concentration (typically 25-50 µM). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line.
-
Harvesting: Harvest the cells using standard methods (e.g., trypsinization for adherent cells, centrifugation for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Cell Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified cells with an alkyne-functionalized Cy3 probe. For labeling with this compound, an alkyne-modified biomolecule that binds to the cell surface would be used. The following is a general protocol for the click reaction itself. For labeling azide-modified glycans, you would use an alkyne-tagged fluorescent dye. The inverse reaction, labeling alkyne-modified cells with this compound, follows the same principle.
Materials:
-
Azide-modified cells (from Protocol 1)
-
Alkyne-Cy3 fluorescent probe
-
Copper(II) sulfate (CuSO₄)
-
THPTA ligand
-
Sodium Ascorbate
-
PBS
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Resuspend the azide-modified cells in flow cytometry buffer at a concentration of 1 x 10⁷ cells/mL.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, add the following components in order:
-
To the cell suspension, add the Alkyne-Cy3 probe to the desired final concentration (e.g., 25 µM).
-
Add THPTA ligand to a final concentration of 250 µM.
-
Add CuSO₄ to a final concentration of 50 µM.
-
Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with flow cytometry buffer to remove unreacted reagents.
-
Analysis: Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer using the appropriate laser (e.g., 532 nm or 561 nm) and emission filter for Cy3 (typically ~570 nm).
Protocol 3: Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a copper-free alternative to CuAAC and is generally considered more biocompatible for live-cell applications. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), to react with the azide-modified cells.
Materials:
-
Azide-modified cells (from Protocol 1)
-
DBCO-Cy3 fluorescent probe
-
PBS
-
Flow cytometry buffer
Procedure:
-
Cell Preparation: Resuspend the azide-modified cells in flow cytometry buffer at a concentration of 1 x 10⁷ cells/mL.
-
Prepare DBCO-Cy3 Solution: Dilute the DBCO-Cy3 probe in flow cytometry buffer to the desired final concentration (e.g., 20-50 µM).
-
Labeling Reaction: Add the DBCO-Cy3 solution to the cell suspension.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with flow cytometry buffer to remove the unreacted probe.
-
Analysis: Resuspend the cells in flow cytometry buffer and analyze by flow cytometry as described in Protocol 2.
Visualizations
Signaling Pathway
Caption: Aberrant glycosylation's impact on cancer signaling.
Experimental Workflows
Caption: Experimental workflow for flow cytometry analysis.
Caption: Click chemistry reaction schemes.
References
Protocol for Labeling Oligonucleotides with Cy3-PEG7-Azide via Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are critical tools in molecular biology, diagnostics, and drug development, enabling applications such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging.[1][2][3] Cyanine 3 (Cy3) is a bright, orange-fluorescent dye valued for its high quantum yield and photostability.[1] This protocol details the labeling of alkyne-modified oligonucleotides with Cy3-PEG7-Azide using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction.[4] This method is highly efficient and bioorthogonal, ensuring specific conjugation of the dye to the oligonucleotide. The inclusion of a polyethylene glycol (PEG) spacer (PEG7) enhances the water solubility of the dye and minimizes steric hindrance, potentially improving hybridization characteristics.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Alkyne-modified Oligonucleotide | Custom Synthesis | N/A |
| This compound | Various | N/A |
| Copper(II) Sulfate Pentahydrate | Standard Supplier | N/A |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Standard Supplier | N/A |
| Sodium Ascorbate | Standard Supplier | N/A |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | N/A |
| Triethylammonium Acetate (TEAA) Buffer | 2 M, pH 7.0 | N/A |
| Nuclease-free Water | --- | N/A |
| 3% Lithium Perchlorate in Acetone | --- | N/A |
| Acetone | Reagent Grade | N/A |
Experimental Workflow
Figure 1. Workflow for labeling oligonucleotides with this compound.
Detailed Experimental Protocol
Preparation of Stock Solutions
-
Alkyne-modified Oligonucleotide: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Sodium Ascorbate: Prepare a fresh 5 mM solution in nuclease-free water. This solution is prone to oxidation and should be made immediately before use.
-
Copper(II)-TBTA Complex: Prepare a 10 mM stock solution of the catalyst complex. Dissolve 50 mg of copper(II) sulfate pentahydrate in 10 mL of distilled water. In a separate tube, dissolve 116 mg of TBTA ligand in 11 mL of DMSO. Mix the two solutions to get the final stock.
Click Chemistry Reaction
The following protocol is for a typical 100 µL reaction volume and can be scaled as needed.
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
10 µL of 1 mM alkyne-modified oligonucleotide (final concentration: 100 µM)
-
10 µL of 2 M TEAA buffer, pH 7.0 (final concentration: 0.2 M)
-
50 µL of DMSO
-
15 µL of 10 mM this compound stock solution (final concentration: 1.5 mM; 1.5x molar excess over oligo)
-
-
Vortex the mixture thoroughly.
-
Add 10 µL of 5 mM sodium ascorbate solution (final concentration: 0.5 mM). Vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to remove oxygen, which can inhibit the reaction.
-
Add 5 µL of 10 mM Copper(II)-TBTA stock solution (final concentration: 0.5 mM).
-
Flush the tube with inert gas again, cap it tightly, and vortex thoroughly.
-
Incubate the reaction at room temperature overnight, protected from light.
| Parameter | Recommended Value | Notes |
| Oligonucleotide Concentration | 20 - 200 µM | Higher concentrations can improve reaction efficiency. |
| Dye-to-Oligonucleotide Molar Ratio | 1.5:1 | Optimization may be needed depending on the oligo sequence. |
| Reaction Temperature | Room Temperature | Incubation can be performed overnight. |
| Reaction Time | 12-16 hours | Longer incubation times may improve yield. |
Purification of the Labeled Oligonucleotide
a. Precipitation:
-
To the 100 µL reaction mixture, add a 4-fold excess volume (400 µL) of 3% lithium perchlorate in acetone.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully discard the supernatant, which contains unreacted dye and other small molecules.
-
Wash the pellet with 1 mL of acetone, centrifuge again at 10,000 rpm for 10 minutes, and discard the supernatant.
-
Dry the pellet to remove any residual acetone.
b. HPLC Purification:
For high-purity applications, purification by ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is recommended.
-
Column: C18 column
-
Mobile Phase A: 0.1 M TEAA, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-40 minutes is a good starting point.
-
Detection: Monitor absorbance at 260 nm (oligonucleotide) and 550 nm (Cy3 dye).
The unlabeled oligonucleotide will elute first, followed by the more hydrophobic Cy3-labeled product. Collect the peak that absorbs at both wavelengths. After collection, desalt the fraction using a desalting column or ethanol precipitation and lyophilize to a dry pellet. Store at -20°C, protected from light.
Quality Control and Characterization
UV-Vis Spectroscopy
Resuspend the purified, lyophilized Cy3-labeled oligonucleotide in nuclease-free water or a suitable buffer. Measure the absorbance at 260 nm (A260) and 550 nm (A550).
The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law:
-
Concentration of Cy3 (M) = A550 / εCy3
-
Where εCy3 is the molar extinction coefficient of Cy3 at 550 nm (~150,000 cm⁻¹M⁻¹).
-
-
Concentration of Oligonucleotide (M) = (A260 - (A550 * CF260)) / εoligo
-
Where εoligo is the molar extinction coefficient of the unlabeled oligonucleotide at 260 nm.
-
CF260 is the correction factor for the Cy3 absorbance at 260 nm (typically around 0.08).
-
| Property | Wavelength | Molar Extinction Coefficient (ε) |
| Cy3 Absorbance Max | ~550-554 nm | ~150,000 cm⁻¹M⁻¹ |
| Oligonucleotide Absorbance Max | ~260 nm | Sequence-dependent |
| Cy3 Emission Max | ~568-570 nm | N/A |
Applications
Cy3-labeled oligonucleotides are versatile tools used in a variety of molecular biology techniques:
-
Fluorescence Microscopy and Imaging: For the visualization of specific DNA or RNA sequences in cells and tissues.
-
Flow Cytometry: For the detection and quantification of cells containing the target nucleic acid sequence.
-
Fluorescence Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore in studies of nucleic acid structure and dynamics.
-
Microarrays: For the detection of specific nucleic acid sequences in a high-throughput format.
-
Real-time PCR: In the design of fluorescent probes for quantitative gene expression analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive reagents | Use freshly prepared sodium ascorbate solution. Ensure the copper catalyst has not degraded. |
| Oxygen contamination | Thoroughly degas the reaction mixture before adding the catalyst. | |
| Poor quality alkyne-oligo | Confirm the integrity and concentration of the starting material. | |
| Multiple Peaks in HPLC | Incomplete reaction | Increase reaction time or molar excess of the dye. |
| Degradation of oligonucleotide | Handle the oligonucleotide in nuclease-free conditions. | |
| Low Recovery After Precipitation | Incomplete precipitation | Ensure the correct ratio of LiClO4/acetone is used and incubate at -20°C for a sufficient time. |
| Loss of pellet | Be careful when decanting the supernatant. |
References
Visualizing Azide-Modified Biomolecules with Cy3-PEG7-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track biomolecules within their native environments is a cornerstone of modern biological research and drug development. The introduction of bioorthogonal chemistries has revolutionized this field, allowing for the specific labeling of biomolecules in complex biological systems without interfering with cellular processes. One of the most powerful and widely used bioorthogonal reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1][2] This reaction's high specificity, efficiency, and biocompatibility make it an ideal tool for attaching probes to modified biomolecules.[1][2][3]
A common strategy involves the metabolic incorporation of an azide-modified precursor into a biomolecule of interest, such as a protein or glycan. This azide group then serves as a chemical handle for covalent attachment of a reporter molecule, such as a fluorescent dye. Cy3-PEG7-Azide is a fluorescent probe designed for this purpose. It features a bright and photostable Cyanine 3 (Cy3) fluorophore, an azide group for click chemistry, and a polyethylene glycol (PEG) linker. The PEG linker enhances solubility and minimizes steric hindrance, improving accessibility to the azide-modified target.
These application notes provide detailed protocols for the visualization of azide-modified proteins and glycans using this compound, enabling researchers to effectively study their localization, trafficking, and dynamics.
Principle of Visualization
The visualization of azide-modified biomolecules using this compound is a two-step process. First, cells or organisms are metabolically labeled with an azide-containing precursor. For example, an azide-modified amino acid analog can be incorporated into newly synthesized proteins, or an azide-modified sugar can be integrated into glycans. The second step is the specific and covalent attachment of the this compound probe to the azide-modified biomolecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.
Application 1: Visualization of Azide-Modified Proteins
This protocol describes the labeling and visualization of newly synthesized proteins containing azide-modified amino acids.
Experimental Protocol: Labeling Azide-Modified Proteins in Cultured Cells
Materials:
-
Cells of interest cultured on coverslips
-
Methionine-free or Azido-homoalanine (AHA)-containing cell culture medium
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Wash buffer (PBS with 3% BSA)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency on sterile coverslips.
-
Replace the normal growth medium with methionine-free medium for 30-60 minutes to deplete endogenous methionine.
-
Replace the methionine-free medium with medium containing the azide-modified amino acid analog (e.g., AHA) at a final concentration of 25-100 µM.
-
Incubate the cells for 4-24 hours to allow for incorporation of the analog into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS containing 3% BSA.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume:
-
880 µL of PBS
-
10 µL of 10 mM this compound in DMSO
-
20 µL of 50 mM CuSO₄
-
40 µL of 50 mM THPTA
-
50 µL of 100 mM sodium ascorbate (freshly prepared)
-
-
Add the click reaction cocktail to the fixed and permeabilized cells on the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS containing 3% BSA.
-
Wash twice with PBS.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the labeled proteins using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission: ~550/570 nm).
-
Illustrative Quantitative Data
The following table provides illustrative data on the performance of this compound for protein labeling. Actual results may vary depending on the cell type, protein expression levels, and experimental conditions.
| Parameter | Illustrative Value | Notes |
| Optimal this compound Concentration | 5-25 µM | Higher concentrations may increase background signal. |
| Typical Labeling Efficiency | 70-90% | Dependent on the efficiency of metabolic labeling and click reaction. |
| Signal-to-Noise Ratio (SNR) | >10 | A higher SNR indicates a stronger signal relative to the background. |
| Photostability | High | Cy3 is a relatively photostable dye suitable for extended imaging. |
Application 2: Visualization of Azide-Modified Glycans
This protocol outlines the labeling and visualization of glycans that have been metabolically engineered to contain azide-modified sugars.
Experimental Protocol: Labeling Azide-Modified Glycans in Cultured Cells
Materials:
-
Cells of interest cultured on coverslips
-
Cell culture medium containing an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Wash buffer (PBS with 1% BSA)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency on sterile coverslips.
-
Add the azide-modified sugar (e.g., Ac4ManNAz) to the cell culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for the incorporation of the azido-sugar into cellular glycans.
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in the protein labeling protocol.
-
Add the click reaction cocktail to the fixed cells on the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS containing 1% BSA.
-
Wash twice with PBS.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the labeled glycans using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission: ~550/570 nm).
-
Illustrative Quantitative Data
The following table provides illustrative data on the performance of this compound for glycan labeling. Actual results may vary depending on the cell type, glycan expression, and experimental conditions.
| Parameter | Illustrative Value | Notes |
| Optimal this compound Concentration | 10-50 µM | Concentration can be optimized to balance signal and background. |
| Typical Labeling Efficiency | 60-85% | Dependent on metabolic incorporation and click reaction efficiency. |
| Signal-to-Noise Ratio (SNR) | >8 | A clear distinction between labeled structures and background is expected. |
| Photostability | High | Suitable for time-lapse imaging of glycan dynamics. |
Discussion
The protocols provided here offer a robust framework for the visualization of azide-modified proteins and glycans using this compound. The success of these experiments relies on the efficient metabolic incorporation of the azide-modified precursor and the subsequent high-yield click reaction. It is important to optimize the concentration of the metabolic precursor and the labeling time for each cell type and experimental system to achieve sufficient labeling without causing cellular toxicity.
The copper-catalyzed click reaction is highly efficient but can be toxic to live cells. The use of copper-chelating ligands like THPTA helps to minimize this toxicity. For live-cell imaging applications, strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-modified dye is a copper-free alternative.
The choice of Cy3 as the fluorophore provides a bright and photostable signal in the orange-red region of the spectrum, which is often a spectral window with low cellular autofluorescence. The PEG7 linker in this compound is designed to improve the water solubility of the probe and to extend the distance between the fluorophore and the biomolecule, which can help to reduce quenching and improve labeling efficiency.
Conclusion
This compound is a versatile and effective tool for the fluorescent labeling of azide-modified biomolecules. The combination of metabolic labeling and click chemistry provides a powerful strategy for visualizing proteins and glycans in their cellular context. The detailed protocols and illustrative data presented in these application notes serve as a valuable resource for researchers and scientists in academic and industrial settings, facilitating the study of complex biological processes and aiding in the development of new therapeutic strategies.
References
Application Notes and Protocols for Metabolic Pathway Labeling with Cy3-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG7-Azide is a fluorescent probe designed for the detection of alkyne-modified biomolecules within complex biological systems. This molecule features a bright and photostable Cyanine3 (Cy3) fluorophore, a seven-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group. The azide moiety allows for its specific covalent attachment to alkyne-containing molecules through a bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
Metabolic labeling is a powerful technique that leverages the cell's own biosynthetic machinery to incorporate unnatural metabolites bearing bioorthogonal functional groups, such as an alkyne, into nascent biomolecules like glycoproteins and RNA.[2][3] By feeding cells with an alkyne-modified precursor, researchers can introduce a chemical handle for subsequent detection. The incorporated alkyne can then be specifically and efficiently labeled with this compound, enabling the visualization and analysis of metabolic activity. This two-step approach separates the metabolic incorporation from the detection, minimizing interference with biological processes that can occur with bulky fluorescent labels.[1]
These application notes provide detailed protocols for the metabolic labeling of glycoproteins and nascent RNA, followed by detection with this compound.
Key Applications
-
Visualization of newly synthesized glycoproteins (glycans) and RNA in fixed and live cells.
-
Monitoring changes in metabolic activity in response to various stimuli, drugs, or disease states.
-
Pulse-chase experiments to study the dynamics and turnover of biomolecules.
-
High-resolution imaging of the localization and trafficking of metabolically labeled molecules.
Data Presentation
Table 1: Comparison of Metabolic Reporters for Sialoglycan Labeling
This table summarizes the relative labeling efficiencies of different azide and alkyne-modified N-acetylmannosamine (ManNAc) and sialic acid (Sia) analogs. This data can guide the selection of the most appropriate metabolic precursor for studies focusing on sialylation.
| Metabolic Reporter | Chemical Reporter | Relative Labeling Efficiency (Compared to 24h ManNAz) | Cell Line(s) Tested | Reference |
| Ac4ManNAz | Azide | Varies by cell line | HEK293, HeLa, CCD841CoN, HT29, HCT116 | [4] |
| ManNAz | Azide | 1.00 (by definition) | HEK293, HeLa, CCD841CoN, HT29, HCT116 | |
| SiaNAz | Azide | Generally lower than ManNAz | HEK293, HeLa, CCD841CoN, HT29, HCT116 | |
| ManNAl | Alkyne | Often higher than ManNAz | HEK293, HeLa, CCD841CoN, HT29, HCT116 | |
| SiaNAl | Alkyne | Generally lower than ManNAl | HEK293, HeLa, CCD841CoN, HT29, HCT116 |
Note: The efficiency of metabolic incorporation can be cell-type dependent. Optimization is recommended for new experimental systems.
Table 2: Recommended Starting Concentrations for Metabolic Labeling
| Biomolecule Target | Metabolic Precursor | Recommended Concentration | Incubation Time | Reference |
| Glycoproteins (Sialic Acid) | Ac4ManNAz | 25-75 µM | 24-72 hours | |
| Glycoproteins (O-GlcNAc) | Ac4GalNAz | 25-75 µM | 24-72 hours | |
| Nascent RNA (Mammalian) | 2'-Azido-2'-deoxycytidine (2'-AzCyd) | 1 mM | 12 hours | |
| Nascent RNA (Bacterial) | 2'-Deoxy-2'-azidoguanosine (AzG) | 10-100 µM | 2 hours |
Table 3: Comparison of CuAAC and SPAAC for Bioorthogonal Ligation
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic due to copper, but can be mitigated with ligands. | Highly biocompatible, ideal for live-cell imaging. |
| Reaction Kinetics | Generally faster than SPAAC. | Slower than CuAAC, but can be improved with optimized cyclooctynes. |
| Reagent Size | Small alkyne group. | Bulky cyclooctyne group. |
| Primary Application | Fixed cells, in vitro labeling. | Live-cell and in vivo imaging. |
Signaling and Experimental Workflow Diagrams
Caption: Metabolic incorporation of an alkyne-modified ManNAc analog.
Caption: Workflow for metabolic labeling and detection.
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with Ac4GalNAz and Detection with this compound
This protocol is designed for the labeling of O-GlcNAc modified glycoproteins in cultured mammalian cells.
Materials:
-
Ac4GalNAz (Peracetylated N-azidoacetylgalactosamine)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
CuAAC Reaction Buffer (prepare fresh):
-
100 µM this compound
-
1 mM CuSO4
-
10 mM Sodium Ascorbate (prepare fresh from a 100 mM stock in water)
-
5 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in PBS
-
Procedure:
-
Cell Seeding: Seed mammalian cells on a suitable culture vessel (e.g., glass-bottom dishes for imaging) and grow to 50-70% confluency.
-
Metabolic Labeling: a. Prepare a stock solution of Ac4GalNAz in sterile DMSO (e.g., 10 mM). b. Dilute the Ac4GalNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-75 µM. c. Aspirate the old medium from the cells and replace it with the Ac4GalNAz-containing medium. d. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Cell Fixation and Permeabilization: a. Aspirate the labeling medium and wash the cells twice with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. For intracellular glycoprotein labeling, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. e. Wash the cells twice with PBS.
-
Click Reaction (CuAAC): a. Prepare the CuAAC reaction buffer immediately before use. Add the reagents in the order listed above. b. Aspirate the PBS from the cells and add the CuAAC reaction buffer. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Aspirate the reaction buffer and wash the cells three times with PBS.
-
Imaging: a. Add a suitable mounting medium. b. Image the cells using a fluorescence microscope with appropriate filters for the Cy3 fluorophore (Excitation/Emission: ~550/570 nm).
Protocol 2: Metabolic Labeling of Nascent RNA with 2'-Azidoguanosine (AzG) in Bacteria and Detection with this compound
This protocol is for labeling newly synthesized RNA in bacterial cells.
Materials:
-
2'-Deoxy-2'-azidoguanosine (AzG)
-
This compound
-
Bacterial culture medium (e.g., LB broth)
-
Rifampicin (for negative control)
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RNA extraction kit
-
CuAAC Reaction Buffer (as in Protocol 1)
Procedure:
-
Bacterial Culture: Grow a culture of the desired bacterial strain to mid-log phase (OD600 ≈ 0.5).
-
Metabolic Labeling: a. Add AzG to the culture to a final concentration of 10-100 µM. b. Incubate the culture for 2 hours at 37°C with shaking. c. For a negative control, treat a parallel culture with a transcription inhibitor like rifampicin in addition to AzG.
-
RNA Extraction: a. Harvest the bacterial cells by centrifugation. b. Extract total RNA using a standard RNA extraction protocol or a commercial kit.
-
Click Reaction (CuAAC): a. In a microcentrifuge tube, combine the extracted RNA with the CuAAC reaction buffer. b. Incubate for 1 hour at room temperature, protected from light.
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RNA Purification and Analysis: a. Purify the labeled RNA from the reaction components using ethanol precipitation or an RNA cleanup kit. b. The Cy3-labeled RNA can be analyzed by in-gel fluorescence scanning or other downstream applications.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low fluorescent signal | Inefficient metabolic incorporation of the alkyne precursor. | Optimize the concentration of the metabolic precursor and the incubation time. Ensure the precursor is not degraded. |
| Inefficient click reaction. | Prepare the sodium ascorbate solution fresh. Ensure the copper source and ligand are not degraded. Degas solutions to remove oxygen, which can oxidize the Cu(I) catalyst. | |
| Inaccessible alkyne groups. | For protein labeling, consider denaturing conditions for in vitro click reactions to expose buried alkyne-modified residues. | |
| High background fluorescence | Non-specific binding of this compound. | Increase the number and duration of wash steps after the click reaction. Include a detergent like Tween-20 in the wash buffer. |
| Autofluorescence of cells or medium. | Image a negative control (no this compound) to assess background levels. Use a culture medium with low background fluorescence for imaging. | |
| Cell toxicity or morphological changes | Cytotoxicity of the metabolic precursor. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the precursor. |
| Copper-induced cytotoxicity in live-cell imaging. | For live-cell imaging, use SPAAC with a DBCO-functionalized Cy3 dye instead of CuAAC. If using CuAAC, minimize the copper concentration and incubation time. |
Conclusion
This compound, in conjunction with metabolic labeling, provides a robust and versatile platform for the fluorescent detection of metabolic pathways. The protocols and data presented here offer a comprehensive guide for researchers to visualize and analyze the dynamics of glycosylation and RNA synthesis. As with any technique, optimization for specific cell types and experimental conditions is recommended to achieve the best results.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low fluorescence signal with Cy3-PEG7-Azide
Welcome to the technical support center for Cy3-PEG7-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during bioconjugation and fluorescence labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It consists of three parts:
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Cy3: A bright, orange-fluorescent dye with a maximum excitation at approximately 550 nm and a maximum emission at around 570 nm.[1]
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PEG7: A seven-unit polyethylene glycol (PEG) linker. This hydrophilic spacer can improve the solubility of the labeled molecule and can reduce steric hindrance between the dye and the target molecule.
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Azide (N₃): A functional group that allows the dye to be covalently attached to other molecules containing an alkyne group via "click chemistry".
It is primarily used to fluorescently label biomolecules such as proteins, nucleic acids, and other molecules that have been modified to contain an alkyne group. This labeling allows for visualization and tracking in various applications like fluorescence microscopy, flow cytometry, and immunoassays.[1]
Q2: Which "click chemistry" reaction should I use with this compound?
This compound is compatible with two main types of azide-alkyne cycloaddition, commonly known as "click chemistry":
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that joins the azide on the dye to a terminal alkyne on your target molecule. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[2]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that joins the azide to a strained cyclooctyne (e.g., DBCO or BCN) on your target molecule. The reaction is driven by the release of ring strain in the cyclooctyne and is ideal for applications in living cells or other systems where copper toxicity is a concern.[2]
The choice between CuAAC and SPAAC depends on your experimental system's sensitivity to copper and the type of alkyne present on your target molecule.
Q3: What are the optimal spectral properties for Cy3?
-
Excitation Maximum: ~550 nm
-
Emission Maximum: ~570 nm
For visualization, Cy3 is compatible with standard TRITC (tetramethylrhodamine) filter sets and can be efficiently excited by a 532 nm laser line.[3]
Q4: How can I purify my biomolecule after labeling with this compound?
Removing unconjugated dye is crucial for accurate downstream analysis. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Desalting columns (like Sephadex G-25) are effective for separating the larger labeled protein from the smaller, free dye molecules.
-
Dialysis: This method is suitable for removing small molecules like the unconjugated dye from larger protein conjugates.
-
Affinity Chromatography: If your protein has an affinity tag, this can be used to purify the labeled protein.
-
HPLC: For smaller molecules like peptides or oligonucleotides, reverse-phase HPLC can be an effective purification method.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal is a common issue. The following guide provides a systematic approach to identifying and resolving the root cause.
Section 1: Issues Related to the Labeling Reaction (Click Chemistry)
Q5: My click chemistry reaction has a low yield. What could be the problem?
Low yield is a frequent cause of a weak final signal. Here are common culprits for both CuAAC and SPAAC:
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
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Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to inactive Cu(II) by oxygen.
-
Solution: Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate). Degassing your reaction buffer can also help remove dissolved oxygen.
-
-
Poor Reagent Quality: The azide or alkyne starting materials may have degraded.
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Solution: Use high-quality, fresh reagents. Ensure solvents like DMSO or DMF are anhydrous if used for stock solutions.
-
-
Copper Sequestration: Your biomolecule (especially proteins with certain amino acid residues like histidine or cysteine) may chelate the copper catalyst, making it unavailable for the reaction.
-
Solution: Use a copper-stabilizing ligand like THPTA or TBTA. You can also try adding a slight excess of the copper catalyst.
-
-
Inappropriate Reaction Conditions: Incorrect pH, temperature, or reactant concentrations can lead to poor yields.
-
Solution: Optimize the reaction conditions. CuAAC is generally robust across a wide pH range (4-12), but for biomolecules, a pH of 7-9 is recommended to maintain stability.
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
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Steric Hindrance: The bulky nature of the Cy3 dye, the PEG7 linker, and the cyclooctyne (e.g., DBCO) can sometimes impede the reaction, especially if the reactive groups are in a sterically crowded environment on the biomolecule.
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Solution: While the PEG7 linker helps to mitigate this, ensure your alkyne is accessible. Increasing reaction time or temperature (e.g., incubating overnight at 4°C or for 2-4 hours at room temperature) can improve yields.
-
-
Suboptimal pH: While generally less sensitive than other reactions, the pH can still influence SPAAC efficiency.
-
Solution: A pH range of 7-8.5 is generally recommended. Buffers like HEPES have been shown to yield higher reaction rates compared to PBS in some cases.
-
-
Degraded Cyclooctyne: Strained cyclooctynes can degrade over time, especially if not stored correctly.
-
Solution: Use fresh or properly stored cyclooctyne reagents. Prepare stock solutions immediately before use.
-
Section 2: Issues Related to the Fluorophore (Cy3)
Q6: I've confirmed my labeling was successful, but the fluorescence is still weak. What's wrong with the Cy3 signal?
Even with successful conjugation, several factors can diminish the fluorescence of the Cy3 dye itself.
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Photobleaching: Cy3 is susceptible to photobleaching (irreversible loss of fluorescence) upon prolonged exposure to excitation light, especially from high-intensity sources like lasers.
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Solution: Minimize light exposure to your sample during all steps. Use an anti-fade mounting medium for microscopy applications. Acquire images using the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio.
-
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Environmental Quenching: The fluorescence quantum yield of Cy3 is highly sensitive to its local environment.
-
Solution: The local chemical environment can quench fluorescence. This can sometimes be mitigated by ensuring proper protein folding. The PEG7 linker on this compound is designed to distance the dye from the biomolecule, which can help reduce quenching effects.
-
-
Self-Quenching (Over-labeling): Attaching too many Cy3 molecules in close proximity to each other on a single biomolecule can lead to dye-dye interactions that quench fluorescence.
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Solution: Optimize the dye-to-biomolecule ratio during the labeling reaction. A lower molar excess of the dye may result in a brighter overall signal. Aim for an optimal Degree of Labeling (DOL) rather than the highest possible DOL.
-
-
Incorrect Buffer/Solvent: The fluorescence intensity of Cy3 can be affected by the solvent. For instance, its quantum yield is known to increase with solvent viscosity.
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Solution: Ensure your final imaging buffer is compatible with Cy3. While you may not be able to change the buffer for biological reasons, be aware that this can be a contributing factor.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Click Chemistry
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Notes |
| pH Range | 7.0 - 9.0 | 7.0 - 8.5 | Optimal pH balances reaction rate with biomolecule stability. |
| Temperature | Room Temperature | 4°C to 37°C | SPAAC can be performed at physiological temperatures for live-cell labeling. |
| Reaction Time | 1 - 4 hours | 2 - 12 hours (or overnight at 4°C) | Reaction times may need to be optimized based on substrate reactivity. |
| Molar Ratio (Dye:Alkyne) | 1.5 - 10 fold excess of dye | 1.5 - 10 fold excess of dye or cyclooctyne | Start with a lower excess to avoid over-labeling and self-quenching. |
| Copper Source | 1-5 mol% CuSO₄ | N/A | --- |
| Reducing Agent | 5-10 mol% Sodium Ascorbate | N/A | Must be prepared fresh. |
| Copper Ligand | 1-5 mol% (e.g., THPTA) | N/A | Recommended to improve efficiency and protect the biomolecule. |
Table 2: Cy3 Fluorophore Properties
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~550 nm | --- |
| Emission Wavelength (λem) | ~570 nm | --- |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ at 550 nm | --- |
| Quantum Yield (Φ) | 0.04 - 0.3 | Highly dependent on the local environment (e.g., solvent viscosity, conjugation to a biomolecule). Can be as low as 0.04 in non-viscous aqueous solutions and increase upon conjugation. |
Experimental Protocols
Protocol 1: General Protocol for Protein Labeling via CuAAC
This protocol is a general guideline for labeling an alkyne-modified protein with this compound. Optimization may be required.
-
Reagent Preparation:
-
Protein Solution: Prepare your alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Your alkyne-modified protein solution.
-
This compound stock solution (to a final concentration of 2-10 fold molar excess over the protein).
-
A premixed solution of CuSO₄ and THPTA ligand.
-
Freshly prepared sodium ascorbate solution.
-
-
Gently mix the reaction. Protect the tube from light.
-
Incubate at room temperature for 1-4 hours on a rotator.
-
-
Purification:
-
Remove the unreacted this compound and copper catalyst using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the first colored fraction, which contains your labeled protein.
-
-
Characterization (Optional):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 550 nm (for Cy3). A correction factor is needed as Cy3 also absorbs at 280 nm.
-
Protocol 2: General Protocol for Protein Labeling via SPAAC
This protocol is a general guideline for labeling a protein containing a strained cyclooctyne (e.g., DBCO) with this compound.
-
Reagent Preparation:
-
DBCO-modified Protein: Prepare your protein in an azide-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the this compound stock solution to your DBCO-modified protein solution. A 2-4 fold molar excess of the azide is a good starting point.
-
Gently mix the reaction. Protect the tube from light.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the labeled protein from the unreacted this compound using a desalting column, dialysis, or another suitable method as described in the CuAAC protocol.
-
-
Characterization (Optional):
-
The Degree of Labeling can be determined as described in the CuAAC protocol.
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound via CuAAC.
Caption: Experimental workflow for protein labeling with this compound via SPAAC.
Caption: Troubleshooting workflow for low fluorescence signal with this compound.
References
Technical Support Center: Reducing Non-specific Binding of Cy3-PEG7-Azide in Cells
Welcome to the technical support center for troubleshooting non-specific binding of Cy3-PEG7-Azide in cellular imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to address common issues and optimize experimental protocols for clear and specific fluorescent signals.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound and why is it a problem?
A1: Non-specific binding refers to the attachment of the this compound probe to cellular components other than its intended target, which is typically a biomolecule functionalized with an alkyne group for a click chemistry reaction. This phenomenon is often driven by hydrophobic and ionic interactions between the fluorescent dye and cellular structures.[1] The primary issue with non-specific binding is the resulting high background fluorescence, which can obscure the specific signal from your target, leading to a low signal-to-noise ratio and making it difficult to accurately interpret your results.[1][2]
Q2: What are the main causes of high background fluorescence when using this compound?
A2: High background fluorescence can arise from several factors throughout your experimental workflow:
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Excessive Probe Concentration: Using a higher concentration of this compound than necessary increases the likelihood of non-specific interactions.[3]
-
Inadequate Washing: Insufficient washing after the click reaction fails to remove all unbound probes, contributing to background signal.[3]
-
Suboptimal Click Chemistry Conditions: Issues with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, such as inappropriate copper concentration or the absence of a stabilizing ligand, can lead to probe aggregation and non-specific labeling.
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Hydrophobic Interactions: The Cy3 dye, being hydrophobic, can non-specifically adhere to cellular membranes and proteins. The PEG7 linker helps to mitigate this, but residual non-specific binding can still occur.
-
Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH and flavins, which can be mistaken for the specific signal.
-
Improper Fixation and Permeabilization: The choice of fixation and permeabilization agents can alter cell morphology and expose non-specific binding sites.
Q3: How can I be sure that the signal I'm seeing is from a successful click reaction?
A3: To validate the specificity of your signal, it is crucial to include proper controls in your experiment. An essential control is a sample that has not been metabolically labeled with the alkyne-containing molecule but is subjected to the same this compound labeling protocol. Any fluorescence observed in this control group can be attributed to non-specific binding of the probe.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to high non-specific binding of this compound.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in all samples, including negative controls. | 1. Excessive this compound concentration. 2. Inadequate washing. 3. Hydrophobic interactions of the Cy3 dye. 4. Issues with the click reaction cocktail. | 1. Titrate the this compound concentration. Start with a lower concentration (e.g., 1-5 µM) and incrementally increase it to find the optimal balance between signal and background. 2. Increase the number and duration of wash steps. Wash cells at least 3-4 times for 5 minutes each with a buffer containing a mild detergent (e.g., 0.1% Tween 20 in PBS) after the click reaction. 3. Use a blocking agent. Pre-incubate your cells with a blocking buffer, such as 3% Bovine Serum Albumin (BSA) in PBS, before the click reaction to saturate non-specific binding sites. 4. Prepare the click reaction cocktail fresh. Ensure all components are fully dissolved and consider centrifuging the probe solution to pellet any aggregates before use. |
| Punctate or speckled background staining. | 1. Aggregation of the this compound probe. 2. Precipitation of the copper catalyst. | 1. Centrifuge the this compound stock solution at high speed before preparing the reaction mix to remove any aggregates. 2. Use a copper-stabilizing ligand, such as THPTA or BTTAA, in the click reaction cocktail to prevent copper precipitation and improve reaction efficiency. A 5:1 ligand to copper ratio is often recommended. |
| High background specifically within certain cellular compartments (e.g., cytoplasm or nucleus). | 1. Inappropriate permeabilization. 2. Non-specific uptake of the probe. | 1. Optimize your permeabilization protocol. The choice of detergent (e.g., Triton X-100, Saponin, Tween-20) and the incubation time can significantly impact non-specific binding. Consider a milder detergent or a shorter incubation time. 2. Include a blocking step after permeabilization to block newly exposed non-specific binding sites. |
| Weak specific signal and high background. | 1. Inefficient click reaction. 2. Cellular autofluorescence masking the signal. | 1. Optimize the click reaction components. Ensure the copper source (e.g., CuSO₄) is fresh and use a reducing agent (e.g., sodium ascorbate) to maintain copper in the active Cu(I) state. 2. Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorophore with a different excitation/emission spectrum. You can also use spectral unmixing if your imaging software supports it. |
Experimental Protocols
Below are detailed protocols for cell fixation, permeabilization, and the copper-catalyzed click chemistry reaction (CuAAC) for intracellular labeling with this compound.
Protocol 1: Cell Fixation and Permeabilization
This protocol is a general guideline and may require optimization for your specific cell type and target.
-
Cell Seeding: Seed cells on a suitable imaging plate or coverslip and culture overnight to allow for adherence.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. Note: Other detergents like Saponin or Tween-20 can be used and may offer advantages depending on the target location.
-
Washing: Wash the cells three times with PBS.
Protocol 2: Intracellular Click Chemistry (CuAAC) Reaction
It is crucial to prepare the click reaction cocktail immediately before use. The following is an example for a 500 µL reaction volume.
-
Blocking (Optional but Recommended): Incubate the fixed and permeabilized cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes at room temperature to reduce non-specific probe binding.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the specified order. Note: Always add the sodium ascorbate last to initiate the reaction.
-
PBS: 435 µL
-
This compound (from 1 mM stock in DMSO): 5 µL (Final concentration: 10 µM - this should be titrated)
-
Copper(II) Sulfate (CuSO₄) (from 50 mM stock in water): 5 µL (Final concentration: 500 µM)
-
THPTA ligand (from 100 mM stock in water): 5 µL (Final concentration: 1 mM)
-
Sodium Ascorbate (from 100 mM stock in water, freshly prepared): 50 µL (Final concentration: 10 mM)
-
-
Click Reaction: Remove the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three to four times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Counterstaining and Mounting: (Optional) Counterstain the nuclei with a DNA dye like DAPI. Wash twice with PBS and mount the coverslip with an appropriate mounting medium.
-
Imaging: Proceed with fluorescence microscopy using the appropriate filter set for Cy3 (Excitation/Emission: ~550/570 nm).
Data Presentation
To achieve optimal results, it is essential to titrate key reagents. The following tables provide an example of how to structure your optimization experiments and the expected outcomes.
Table 1: Titration of this compound Concentration
| This compound Concentration (µM) | Average Signal Intensity (Arbitrary Units) | Average Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| 1 | 500 | 100 | 5.0 |
| 5 | 1500 | 450 | 3.3 |
| 10 | 2500 | 1000 | 2.5 |
| 20 | 3000 | 2500 | 1.2 |
This is illustrative data. Optimal concentrations will vary by cell type and experimental conditions.
Table 2: Comparison of Blocking Agents
| Blocking Agent | Average Signal Intensity (Arbitrary Units) | Average Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| None | 2000 | 800 | 2.5 |
| 3% BSA in PBS | 1800 | 300 | 6.0 |
| 5% Normal Goat Serum in PBS | 1750 | 350 | 5.0 |
This is illustrative data. The effectiveness of a blocking agent can depend on the cell type and the specific antibodies or probes being used.
Visualizing Experimental Workflows
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background fluorescence.
General Experimental Workflow for this compound Labeling
Caption: A step-by-step workflow for intracellular labeling using this compound.
References
Troubleshooting Cy3-PEG7-Azide solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Cy3-PEG7-Azide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a fluorescent dye derivative used in bioconjugation and labeling studies. It consists of three main components:
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Cy3: A cyanine dye that fluoresces in the orange-red region of the visible spectrum (excitation/emission maxima ~555/570 nm).[1][2][3][4]
-
PEG7: A seven-unit polyethylene glycol linker. The hydrophilic PEG spacer is designed to increase the water solubility of the molecule.[5]
-
Azide (N3): A functional group that allows for covalent attachment to molecules containing an alkyne group via "click chemistry".
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
While the PEG7 linker enhances water solubility compared to non-PEGylated Cy3, it is still a large organic molecule with hydrophobic regions. Several factors can contribute to solubility issues:
-
Concentration: Attempting to dissolve the dye at too high a concentration can exceed its solubility limit in a given buffer.
-
Buffer Composition: The pH and ionic strength of your buffer can significantly impact the solubility of the dye.
-
Aggregation: Cyanine dyes, including Cy3, have a tendency to form aggregates (dimers or higher-order stacks) in aqueous solutions. This aggregation can lead to precipitation and fluorescence quenching.
-
Initial Dissolution: Non-sulfonated cyanine dyes generally have low aqueous solubility and should first be dissolved in an organic solvent.
Q3: How can I detect if my this compound is aggregating?
Probe aggregation can be detected using UV-Visible absorption spectroscopy. Signs of aggregation include:
-
A shift in the absorption maximum to a shorter wavelength (a "blue shift" or hypsochromic shift), often indicating the formation of H-aggregates (face-to-face stacking).
-
The appearance of new absorption bands or shoulders on the main peak.
-
Deviations from the Beer-Lambert law when plotting absorbance versus concentration.
Troubleshooting Guide
Issue 1: The this compound powder will not dissolve in my aqueous buffer.
-
Possible Cause: Direct dissolution in aqueous buffer is often difficult for non-sulfonated cyanine dyes, even with a PEG linker.
-
Solution:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound powder in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Aliquot and Store: Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C in a dark, dry environment.
-
Dilute into Aqueous Buffer: Add the organic stock solution dropwise to your vigorously vortexing aqueous buffer to achieve the desired final concentration. The final concentration of the organic co-solvent should be kept to a minimum (typically <1-5%) to avoid affecting your experiment.
-
Issue 2: The dye dissolves in the organic solvent but precipitates when diluted into my aqueous buffer.
-
Possible Cause 1: Buffer pH and Ionic Strength: The buffer conditions may not be optimal for solubility. Cyanine dye fluorescence can be pH-insensitive, but the solubility can still be affected.
-
Solution: Experiment with different buffer compositions. Try adjusting the pH or salt concentration to find conditions where the dye remains soluble.
-
-
Possible Cause 2: High Final Concentration: The final concentration of the dye in the aqueous buffer may be too high.
-
Solution: Reduce the final working concentration of the this compound.
-
-
Possible Cause 3: Aggregation: The dye molecules are self-associating and precipitating out of solution.
-
Solution: Consider adding anti-aggregation agents. A small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) or cyclodextrin can sometimes help to prevent aggregation.
-
Issue 3: The dye dissolves, but the fluorescent signal is weak or quenched.
-
Possible Cause: Aggregation: Even when the dye appears to be in solution, it may be forming non-fluorescent or weakly fluorescent aggregates.
-
Solution:
-
Check the Absorption Spectrum: Use a UV-Vis spectrophotometer to check for signs of aggregation as described in Q3 of the FAQ.
-
Reduce Concentration: Dilute your sample further. Aggregation is a concentration-dependent phenomenon.
-
Optimize Buffer: Test different buffer conditions (pH, ionic strength) to see if the spectral properties change, which may indicate a reduction in aggregation.
-
Sonication: Briefly sonicating the solution can sometimes help to break up small aggregates.
-
Quantitative Data Summary
The solubility of cyanine dyes is highly dependent on their specific structure and the solvent system used. While exact quantitative values for this compound are not readily published, the following table summarizes the general solubility characteristics of related compounds.
| Compound Type | Aqueous Buffer (e.g., PBS) | Organic Co-Solvent (DMSO, DMF) | Notes |
| Non-Sulfonated Cy3 | Low / Insoluble | Soluble | Requires an organic co-solvent for aqueous applications. |
| Sulfonated Cy3 (Sulfo-Cy3) | High | Soluble | Sulfonate groups significantly enhance water solubility. |
| Cy3-PEG-Azide | Moderately Soluble | Soluble | The PEG linker improves aqueous solubility over the parent Cy3 dye. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Add Organic Solvent: Add a sufficient volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 1-10 mM).
-
Ensure Complete Dissolution: Vortex the vial thoroughly until all the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution into Aqueous Buffer
-
Prepare Buffer: Have your final aqueous buffer ready in a tube.
-
Vortex: While vigorously vortexing the aqueous buffer, add the required volume of the this compound organic stock solution dropwise.
-
Mix: Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Use Immediately: Use the freshly prepared solution promptly for your experiment. Do not store dilute aqueous solutions for extended periods, as this can promote aggregation and degradation.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors contributing to this compound aggregation.
References
Technical Support Center: Optimizing Cy3-PEG7-Azide CuAAC Reactions
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving fluorescent probes like Cy3-PEG7-Azide. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper catalyst concentration for a CuAAC reaction with a fluorescent azide like this compound?
A1: The optimal copper concentration typically falls between 50 µM and 250 µM.[1] For many bioconjugation applications, a concentration range of 50 µM to 100 µM is recommended as a starting point.[2] It's important to note that a threshold behavior is often observed, with little reactivity occurring below 50 µM in Cu(I) concentration.[1] The ideal concentration depends on the specific substrates, their concentrations, and the presence of any chelating functional groups in the system.
Q2: My reaction yield is low or the reaction is failing completely. What are the common causes?
A2: Low yields in CuAAC reactions can stem from several factors:
-
Oxidation of the Cu(I) Catalyst: The active catalyst is the Cu(I) ion, which is readily oxidized to the inactive Cu(II) state by oxygen.[3][4] It is crucial to use a reducing agent, like sodium ascorbate, and to minimize oxygen exposure by capping reaction vessels.
-
Inhibitory Buffer Components: Buffers containing coordinating species, such as Tris, can chelate the copper catalyst and slow the reaction. Buffers with high concentrations of chloride ions (>0.2 M) should also be avoided. Non-coordinating buffers like phosphate, HEPES, or MOPS are generally recommended.
-
Suboptimal Ligand Concentration: An appropriate accelerating ligand is critical for stabilizing the Cu(I) catalyst and improving reaction rates. A ligand-to-copper ratio of 5:1 is often recommended for ligands like THPTA to protect biomolecules and accelerate the reaction.
-
Reactant Accessibility Issues: If your biomolecule is large or has hydrophobic regions, the azide or alkyne groups may be buried and inaccessible. Using denaturing conditions or adding co-solvents like DMSO (up to 10%) can help improve accessibility.
-
Copper Sequestration: The biomolecule itself might contain functional groups (e.g., thiols, multiple amines) that sequester the copper catalyst. In such cases, using excess copper or adding a sacrificial metal like Zn(II) may be necessary.
Q3: Why is a ligand necessary, and which one should I choose?
A3: Ligands are crucial in CuAAC for several reasons: they stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate. For bioconjugation in aqueous media, water-soluble ligands are preferred. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a very common and effective choice that accelerates the reaction and can help protect biomolecules from oxidative damage. Other options include BTTAA and TBTA.
Q4: Can the Cy3 dye interfere with the CuAAC reaction?
A4: While fluorescent dyes themselves are generally well-tolerated, they can introduce challenges. The bulky nature of the Cy3 moiety combined with the PEG7 linker might create steric hindrance, potentially slowing the reaction. Furthermore, some functional groups within a dye could potentially chelate copper, though this is less common with cyanine dyes. It is always recommended to perform a small-scale optimization experiment, possibly using a fluorogenic assay, before committing expensive reagents.
Q5: How should I prepare my reagents and in what order should they be added?
A5: Proper reagent preparation and addition order are critical for success.
-
Prepare Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate, as it is readily oxidized by air.
-
Premix Copper and Ligand: The CuSO₄ solution should be premixed with the ligand (e.g., THPTA) before adding it to the main reaction mixture containing the azide and alkyne. This step is crucial as it prevents the precipitation of copper salts (e.g., copper phosphate in phosphate buffers) and forms the active catalyst complex.
-
Initiate with Reductant: The reaction should be initiated by the addition of the sodium ascorbate solution. Adding ascorbate to a copper solution in the absence of a ligand can lead to undesirable side reactions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the CuAAC labeling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inactivity: Oxidation of Cu(I) to Cu(II). | Ensure you are using a fresh, adequate concentration of sodium ascorbate (typically 2.5-5 mM). Minimize oxygen exposure by capping the reaction tube. |
| Inhibitory Buffer: Tris or high chloride buffers are chelating the copper. | Switch to a non-coordinating buffer such as HEPES, MOPS, or phosphate buffer (pH ~7). | |
| Incorrect Reagent Addition Order: Copper precipitated or catalyst did not form correctly. | Always premix CuSO₄ and the ligand (e.g., THPTA) before adding to the azide/alkyne solution. Add sodium ascorbate last to initiate the reaction. | |
| Substrate Problem: Steric hindrance from Cy3/PEG linker; inaccessible alkyne on the target molecule. | Increase reaction time or temperature (if the biomolecule is stable). Add up to 10% DMSO as a co-solvent to improve solubility and reduce aggregation. | |
| Reaction Starts but Stalls | Depletion of Reducing Agent: Sodium ascorbate was consumed by dissolved oxygen. | Cap the reaction tube to limit further oxygen diffusion. If the reaction is long, a second addition of ascorbate may be beneficial, though this is not standard practice. |
| Low Reactant Concentration: Reaction rate is too slow at low µM or nM concentrations. | Increase the concentration of the limiting reagent if possible. For very low alkyne concentrations, a larger excess of the azide may be needed to drive the reaction forward. | |
| Precipitate Forms in Reaction | Copper Phosphate Precipitation: Occurs if CuSO₄ is added directly to phosphate buffer. | Premix the CuSO₄ with a ligand like THPTA before adding it to the buffer solution. |
| Biomolecule Aggregation: Caused by byproducts of ascorbate oxidation or interaction with copper. | Add aminoguanidine (final concentration ~5 mM) to scavenge reactive ascorbate byproducts. Ensure an adequate ligand-to-copper ratio (e.g., 5:1) to protect the biomolecule. | |
| Damage to Biomolecule | Oxidative Damage: Reactive oxygen species (ROS) are generated by the Cu/ascorbate system. | Use a protective ligand like THPTA in a 5-fold excess relative to copper. Minimize agitation and keep the reaction vessel capped. Add aminoguanidine to protect sensitive amino acid residues. |
Quantitative Data Summary
The following tables summarize typical concentration ranges for key components in a CuAAC bioconjugation reaction.
Table 1: Reagent Concentrations
| Component | Typical Final Concentration | Notes |
| CuSO₄ | 50 µM - 250 µM | A range of 50-100 µM is a common starting point for bioconjugation. |
| Azide/Alkyne | Variable (µM to mM) | The limiting reagent concentration dictates the reaction rate. A 2-fold or higher excess of the non-limiting reagent is common. |
| Sodium Ascorbate | 2.5 mM - 5 mM | Should be in large excess relative to copper. Always prepare fresh. |
| Aminoguanidine | 5 mM (Optional) | Used to prevent protein modification by ascorbate oxidation byproducts. |
Table 2: Recommended Ligand-to-Copper Ratios
| Ligand | Recommended Molar Ratio (Ligand:Cu) | Purpose |
| THPTA | 5:1 | Accelerates the reaction and protects biomolecules from oxidation by acting as a sacrificial reductant. |
| TBTA | 1:1 to 2:1 | A common ratio used for stabilizing the Cu(I) catalyst, though it has lower water solubility than THPTA. |
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation
This protocol is a starting point for conjugating an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-functionalized biomolecule stock solution
-
This compound stock solution (e.g., in DMSO)
-
20 mM CuSO₄ in water
-
50 mM THPTA ligand in water
-
100 mM Sodium Ascorbate in water (prepare fresh)
-
100 mM Aminoguanidine in water (optional)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)
Procedure:
-
In a microcentrifuge tube, add the alkyne-functionalized biomolecule and reaction buffer to achieve the desired final volume and concentration.
-
Add the this compound stock solution. A 2 to 5-fold molar excess relative to the alkyne is a good starting point.
-
Prepare the catalyst premix: In a separate tube, combine the 20 mM CuSO₄ and 50 mM THPTA solutions. A 1:2.5 volume ratio will provide a 5:1 ligand-to-copper molar ratio. Mix gently.
-
Add the catalyst premix to the reaction tube containing the alkyne and azide to achieve a final copper concentration of 100-250 µM.
-
If using, add the aminoguanidine solution to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Cap the tube to minimize oxygen exposure and mix by gentle inversion or on a slow rotator.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE with fluorescent imaging for proteins or LC-MS).
-
Once complete, the reaction can be quenched by adding EDTA to chelate the copper, followed by purification of the conjugate.
Protocol 2: Optimization Using a Fluorogenic Assay
Before using valuable this compound, it is advisable to optimize reaction conditions using a model system with a fluorogenic azide that becomes fluorescent only after the click reaction.
Procedure:
-
Set up a series of parallel reactions in a microplate format.
-
Use a simple, inexpensive alkyne (e.g., propargyl alcohol) and a fluorogenic azide (e.g., a coumarin or anthracene-based azide) at concentrations similar to your planned experiment.
-
Vary one parameter per series, such as the CuSO₄ concentration (e.g., 50 µM, 100 µM, 200 µM) while keeping the ligand-to-copper ratio constant (e.g., 5:1).
-
Follow the general reaction setup described in Protocol 1 (premixing catalyst, initiating with ascorbate).
-
After a set time (e.g., 1 hour), measure the fluorescence of each reaction mixture using a plate reader at the appropriate excitation/emission wavelengths for the fluorogenic product.
-
The condition that yields the highest fluorescence signal is the optimal one to use for your this compound experiment.
Visualizations
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cy3-PEG7-Azide Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Cy3-PEG7-Azide labeled proteins. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of purifying this compound labeled proteins?
The primary goal is to remove unconjugated (free) this compound dye from the protein labeling reaction mixture. This is crucial because the presence of free dye can interfere with downstream applications by causing high background signals and inaccurate quantification.[1] Purification also helps to remove any protein aggregates that may have formed during the labeling process.
Q2: Which purification methods are most suitable for this compound labeled proteins?
The most common and effective methods for purifying fluorescently labeled proteins are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, protein characteristics, desired purity, and available equipment.
Q3: How do I determine the concentration and degree of labeling (DoL) of my purified protein?
The concentration of the labeled protein and the degree of labeling can be determined using UV-Visible spectrophotometry. You will need to measure the absorbance of the purified protein solution at 280 nm (for the protein) and at the excitation maximum of Cy3 (around 550 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[2]
Q4: What are the common causes of protein aggregation after labeling with a fluorescent dye?
Protein aggregation after labeling can be caused by several factors:
-
Increased Hydrophobicity: Fluorescent dyes are often hydrophobic. Attaching them to the protein surface can increase its overall hydrophobicity, leading to aggregation to minimize exposure to the aqueous environment.[3]
-
High Dye-to-Protein Ratio: Over-labeling the protein can significantly increase the likelihood of hydrophobic interactions and aggregation.[4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of certain additives in the buffer can affect protein stability.[4]
-
Organic Solvents: The use of organic solvents like DMSO or DMF to dissolve the dye can sometimes denature the protein if not added carefully.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of this compound labeled proteins.
Troubleshooting Decision Tree
The following diagram illustrates a decision-making workflow for troubleshooting common purification problems.
References
Dealing with fluorescence quenching of Cy3-PEG7-Azide conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy3-PEG7-Azide conjugates. Find answers to common issues related to fluorescence quenching and access detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to fluorescence quenching or a loss of signal intensity when using this compound conjugates.
Issue 1: Low or No Fluorescence Signal After Conjugation
Possible Causes:
-
Inefficient Labeling: The click chemistry reaction may not have proceeded to completion, resulting in a low degree of labeling.
-
Purification Issues: Unreacted this compound or byproducts from the click reaction may be interfering with the signal.
-
Degradation of the Dye: The Cy3 dye may have been damaged during the conjugation or purification process.
Troubleshooting Steps:
-
Verify Conjugation Efficiency:
-
Use UV-Vis spectroscopy to confirm the presence of both the biomolecule and the Cy3 dye in the conjugate.
-
Perform mass spectrometry on the conjugate to confirm the addition of the this compound moiety.
-
-
Optimize Purification:
-
Ensure complete removal of unreacted dye and other reagents post-conjugation using appropriate methods like size-exclusion chromatography, HPLC, or dialysis.[1]
-
-
Assess Dye Integrity:
-
Measure the absorbance spectrum of the conjugate. A significant shift in the Cy3 absorbance maximum (typically around 550 nm) could indicate dye degradation.
-
Issue 2: Gradual Decrease in Fluorescence Signal During Experiment
Possible Cause:
-
Photobleaching: The Cy3 dye is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[2]
Troubleshooting Steps:
-
Minimize Light Exposure:
-
Reduce the intensity and duration of light exposure during imaging or analysis.
-
Use neutral density filters to attenuate the excitation light.
-
Store the conjugate protected from light.
-
-
Use Antifade Reagents:
-
Optimize Imaging Conditions:
-
Acquire images using the shortest possible exposure times that provide a sufficient signal-to-noise ratio.
-
Issue 3: Fluorescence Signal is Weaker Than Expected
Possible Causes:
-
Environmental Effects: The fluorescence quantum yield of Cy3 is highly sensitive to its local environment. Factors such as solvent polarity, viscosity, and the presence of oxygen can significantly impact its brightness.[5]
-
Quenching by Proximal Molecules: The fluorescence of Cy3 can be quenched by nearby molecules, such as certain amino acids (e.g., tryptophan) in proteins or nucleobases (e.g., guanine) in DNA.
-
Self-Quenching: At high labeling densities or concentrations, Cy3 molecules can quench each other's fluorescence.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
If possible, adjust the viscosity of the medium. Higher viscosity can restrict the isomerization of the Cy3 molecule, leading to enhanced fluorescence.
-
Deoxygenate buffers to minimize quenching by molecular oxygen.
-
-
Evaluate Molecular Environment:
-
If the this compound is conjugated to a protein, check the proximity of tryptophan residues to the labeling site.
-
If conjugated to an oligonucleotide, be aware that proximity to guanine residues, particularly in double-stranded DNA, can cause quenching.
-
-
Control Labeling Stoichiometry:
-
Optimize the molar ratio of this compound to your target molecule during conjugation to avoid over-labeling, which can lead to self-quenching.
-
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why does it happen to Cy3?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For Cy3, this can occur through several mechanisms:
-
Photobleaching: Irreversible chemical alteration of the dye molecule due to light exposure.
-
Environmental Quenching: The local environment, including solvent polarity and the presence of oxygen, can reduce the dye's ability to fluoresce.
-
Contact Quenching: Proximity to certain molecules, like guanine in DNA or tryptophan in proteins, can lead to electron transfer, which de-excites the dye without light emission.
-
Self-Quenching: At high concentrations, Cy3 molecules can interact and form non-fluorescent dimers.
Q2: Can the PEG7 linker or the azide group cause quenching?
A2: The PEG linker itself is unlikely to be a direct cause of quenching and may even enhance fluorescence by providing a flexible spacer. The azide group is generally not considered a strong quencher for Cy3. However, issues can arise from the click chemistry reaction used for conjugation. Residual copper catalyst from a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be a source of quenching. It is crucial to remove all traces of the catalyst during purification.
Q3: How can I confirm that my this compound conjugate is pure?
A3: Purity is critical for optimal performance. You can assess the purity of your conjugate using the following methods:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique to separate the labeled conjugate from unreacted dye and other impurities.
-
Gel Electrophoresis (for biomolecules): For protein or nucleic acid conjugates, SDS-PAGE or agarose gel electrophoresis can separate the labeled product from free dye. The gel can be imaged for fluorescence to confirm that the signal co-localizes with the biomolecule.
-
UV-Vis Spectroscopy: Comparing the absorbance spectrum of your purified conjugate to the spectra of the free dye and the unlabeled biomolecule can help confirm successful labeling and purification.
Q4: What is the expected quantum yield of Cy3 and how does conjugation affect it?
A4: The fluorescence quantum yield of free Cy3 in aqueous solution is relatively low, around 0.04. However, when conjugated to biomolecules, the quantum yield can increase significantly. This is because the attachment can restrict the rotational freedom of the Cy3 molecule, reducing non-radiative decay pathways and enhancing fluorescence. The final quantum yield will depend on the specific conjugation site and the local environment.
Experimental Protocols
Protocol 1: Purity Assessment of this compound Conjugates by HPLC
Objective: To separate the Cy3-labeled conjugate from unreacted free dye and other impurities.
Materials:
-
This compound conjugate sample
-
HPLC system with a UV-Vis or fluorescence detector
-
Appropriate reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC-grade water and acetonitrile
Methodology:
-
Sample Preparation: Dissolve the conjugate in an appropriate buffer compatible with the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Setup:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Set the detector to monitor the absorbance of Cy3 (around 550 nm) and, if applicable, the absorbance of the conjugated biomolecule (e.g., 260 nm for nucleic acids, 280 nm for proteins). A fluorescence detector can also be used with excitation at ~550 nm and emission at ~570 nm.
-
-
Gradient Elution:
-
Inject the sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% B over 30 minutes.
-
-
Data Analysis:
-
Analyze the chromatogram. The free this compound, being more hydrophobic, will typically have a longer retention time than the more polar conjugate.
-
Successful purification is indicated by a single major peak corresponding to the conjugate with minimal to no peak at the retention time of the free dye.
-
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of a this compound conjugate relative to a known standard.
Materials:
-
This compound conjugate sample
-
Fluorescence quantum yield standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Solvent matching that of the standard if possible, or a solvent in which both the sample and standard are soluble.
Methodology:
-
Prepare a Series of Dilutions: Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength that will be used for fluorescence measurements.
-
Measure Fluorescence Emission Spectra:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength should be the same for both.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the straight-line fits to the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Data Presentation
| Parameter | Cy3 (Free in Aqueous Solution) | Cy3 (Conjugated) |
| Excitation Maximum | ~550 nm | ~550-555 nm |
| Emission Maximum | ~570 nm | ~570-575 nm |
| Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | Varies with conjugate |
| Fluorescence Quantum Yield (Φ) | ~0.04 | Can be significantly higher |
Visualizations
References
Technical Support Center: Optimizing Cy3-PEG7-Azide Labeling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the efficiency of labeling reactions involving Cy3-PEG7-Azide. It is intended for researchers, scientists, and drug development professionals utilizing click chemistry for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH depends on the specific type of "click chemistry" reaction you are performing. This compound contains an azide group and is typically reacted with an alkyne-modified molecule through either a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] Each reaction has different pH considerations.
Q2: How does pH affect the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A2: The CuAAC reaction is remarkably robust and can proceed efficiently across a broad pH range, typically between 4 and 12.[4][5] However, when working with sensitive biomolecules such as proteins or antibodies, it is crucial to maintain their structural integrity. For such bioconjugation applications, a more constrained pH range of 7 to 9 is commonly used. A neutral pH of approximately 7.0 to 7.5 is often recommended as a starting point to balance reaction speed with biomolecule stability.
Q3: How does pH influence the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction?
A3: SPAAC, which is copper-free, is generally less sensitive to pH than CuAAC. However, the reaction rate can still be significantly affected by pH, often in a manner that depends on the specific strained alkyne (e.g., DBCO, BCN) and buffer system being used. Some studies have shown that higher pH values can increase the reaction rate for certain cyclooctynes. Therefore, while less critical than for CuAAC, pH optimization may still be beneficial for achieving maximum efficiency.
Q4: Aside from the click reaction itself, are there other pH-critical steps in the workflow?
A4: Yes. A critical, and often overlooked, pH-dependent step is the initial functionalization of the target biomolecule with an alkyne handle. This is frequently achieved by reacting primary amines on the biomolecule (e.g., lysine residues on a protein) with an N-hydroxysuccinimide (NHS) ester of the alkyne. This reaction is highly pH-sensitive. An optimal pH range of 8.0 to 8.5 provides the best balance between ensuring the amine is deprotonated and reactive while minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH.
Q5: What buffers are recommended for these labeling reactions?
A5: For CuAAC reactions, it is critical to avoid buffers containing primary or secondary amines, such as Tris or glycine, as they can chelate the copper catalyst and inhibit the reaction. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or carbonate buffers within the desired pH range. For SPAAC and NHS ester reactions, these same non-amine-containing buffers are also excellent choices.
Q6: Does pH affect the fluorescence of the Cy3 dye?
A6: The fluorescence of cyanine dyes like Cy3 is generally stable and insensitive to pH within a wide physiological range, typically from pH 4 to 10. Therefore, any significant differences in signal intensity observed under varying pH conditions are almost certainly due to changes in labeling efficiency rather than a change in the dye's intrinsic fluorescent properties.
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
If you are experiencing poor labeling results, incorrect pH is a primary suspect. Consider the following causes and solutions.
-
Possible Cause 1: Suboptimal pH during initial alkyne functionalization.
-
If you are using an NHS ester to introduce an alkyne group onto a protein or other amine-containing molecule, the pH must be carefully controlled. At a pH below 7.5, the primary amines are protonated (R-NH₃⁺) and are not sufficiently nucleophilic to react efficiently with the NHS ester.
-
Solution: Perform the NHS ester conjugation step in a non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate) at a pH between 8.0 and 8.5.
-
-
Possible Cause 2: Inappropriate buffer for CuAAC.
-
Tris-HCl is a common laboratory buffer but is inhibitory to the CuAAC reaction because the tris(hydroxymethyl)aminomethane molecule competes for and binds to the copper catalyst.
-
Solution: Switch to a recommended buffer such as PBS or HEPES at a pH between 7.0 and 8.0.
-
-
Possible Cause 3: Biomolecule instability.
-
While the CuAAC reaction can tolerate a wide pH range, your specific protein or biomolecule may be sensitive to pH values outside its stability range, leading to denaturation and poor labeling.
-
Solution: Start with a neutral pH of 7.0-7.5 for the CuAAC reaction. If efficiency is still low, perform a pH optimization screen across a narrower range (e.g., 6.5 to 8.5) to find the best balance between reaction efficiency and biomolecule integrity.
-
Quantitative Data and Protocols
Data Tables
Table 1: Recommended pH Ranges for this compound Labeling Reactions
| Reaction Type | General pH Range | Recommended Range for Biomolecules | Key Considerations |
| CuAAC | 4.0 - 12.0 | 7.0 - 9.0 | Avoid amine-containing buffers (e.g., Tris). A neutral pH is a good starting point to preserve biomolecule stability. |
| SPAAC | Broad | 6.5 - 8.5 | Generally less pH-sensitive than CuAAC, but rates can be influenced by pH and the specific strained alkyne used. |
| NHS Ester Coupling | 7.0 - 9.0 | 8.0 - 8.5 | A critical trade-off between amine reactivity (favored at higher pH) and NHS ester hydrolysis (accelerated at higher pH). |
Table 2: Representative Stability of NHS Esters in Aqueous Solution
This table illustrates the critical impact of pH on the stability of the NHS ester used for initial molecule functionalization. The half-life indicates the time it takes for half of the reactive ester to be hydrolyzed and thus inactivated.
| pH | Half-Life of NHS Ester | Implication for Labeling |
| 7.0 | Several hours | Reaction is slow due to protonated amines, but the labeling reagent is stable. |
| 8.0 | ~ 1 hour | Good compromise between amine reactivity and reagent stability. |
| 8.5 | 10 - 20 minutes | Optimal for rapid labeling; requires prompt reaction after reagent is dissolved. |
| > 9.0 | A few minutes | Very high rate of hydrolysis competes with the labeling reaction, reducing efficiency. |
(Data adapted from typical NHS ester performance characteristics described in the literature.)
Experimental Protocols
General Protocol for pH Optimization of CuAAC Labeling
This protocol provides a framework for screening different pH values to determine the optimal condition for your specific biomolecule.
-
Prepare Stock Solutions:
-
Alkyne-Biomolecule: Prepare your alkyne-functionalized biomolecule in a stable storage buffer (e.g., PBS, pH 7.4).
-
This compound: Dissolve in a compatible solvent like DMSO to a stock concentration of 10 mM.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Copper-Chelating Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be prepared fresh immediately before use.
-
Reaction Buffers: Prepare a series of non-amine-containing buffers (e.g., 0.1 M Phosphate) at various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
-
Set Up Parallel Reactions:
-
For each pH value to be tested, set up a separate reaction tube.
-
In each tube, combine the following in order:
-
Reaction Buffer (to final volume).
-
Alkyne-Biomolecule (e.g., to a final concentration of 10-50 µM).
-
This compound (e.g., 2-5 fold molar excess over the alkyne).
-
Premix of CuSO₄ and Ligand: Add the CuSO₄ and ligand (at a 1:5 molar ratio) to the reaction. A typical final concentration is 0.10 mM CuSO₄ and 0.50 mM THPTA.
-
-
Vortex gently to mix.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate to each tube to initiate the reaction. A typical final concentration is 5 mM.
-
Vortex gently to mix.
-
-
Incubate:
-
Allow the reactions to proceed at room temperature for 1-2 hours or at 4°C overnight. Protect the tubes from light.
-
-
Analyze Results:
-
Remove unreacted dye using a suitable method (e.g., spin desalting column, dialysis, or precipitation).
-
Analyze the labeling efficiency for each pH condition using an appropriate method, such as SDS-PAGE with fluorescence imaging or UV-Vis spectroscopy to determine the degree of labeling. The optimal pH will be the one that yields the highest fluorescence signal on the target biomolecule with minimal degradation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cy3-PEG7-Azide_TargetMol [targetmol.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Degradation of Cy3-PEG7-Azide: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to ensure the stability and prevent the degradation of Cy3-PEG7-Azide during storage and handling. Adherence to these guidelines is critical for maintaining the compound's integrity and achieving reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three factors:
-
Temperature: Elevated temperatures can accelerate the degradation of both the Cy3 dye and the azide functional group.
-
Light: The Cy3 fluorophore is susceptible to photobleaching when exposed to light, leading to a loss of fluorescence.[1][2]
-
Moisture and Air (Oxygen): The azide group can be sensitive to hydrolysis, and the cyanine dye can be susceptible to oxidation, especially when in solution.[3]
Q2: What is the recommended storage temperature for this compound?
A2: For long-term storage, this compound should be stored at -20°C or colder (-80°C is also suitable).[4][5] This low temperature minimizes molecular motion and slows down potential degradation pathways. For short-term storage of a few days, 4°C may be acceptable, but freezing is recommended for any extended period.
Q3: How should I handle the product upon receipt?
A3: this compound is typically shipped at ambient temperature, which is acceptable for short durations. Upon receipt, the product should be immediately stored at the recommended -20°C.
Q4: Should I store this compound as a dry powder or in solution?
A4: Storing the compound as a dry, lyophilized powder is the most stable option for long-term storage. If you need to prepare a stock solution, it is best to dissolve it in an appropriate anhydrous solvent such as DMSO, DMF, or DCM, aliquot it into single-use volumes, and store these at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: How can I protect this compound from light-induced degradation?
A5: It is crucial to protect the compound from light at all times. Store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored tubes. When working with the compound, minimize its exposure to ambient light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no fluorescence in experiments. | Photobleaching of the Cy3 dye due to improper storage or handling with excessive light exposure. | Always store the compound in the dark. Minimize light exposure during all experimental steps. Use fresh aliquots for sensitive experiments. |
| Degradation of the Cy3 dye due to improper storage temperature. | Ensure the compound is consistently stored at -20°C or below. Avoid leaving it at room temperature for extended periods. | |
| Inconsistent or failed "click" chemistry reactions. | Degradation of the azide functional group. | Store the compound under dry conditions and at low temperatures. If preparing a stock solution, use an anhydrous solvent. Consider quantifying the azide concentration before use if degradation is suspected. |
| Repeated freeze-thaw cycles of a stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitate observed in a thawed stock solution. | Low solubility of the compound at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound. If the precipitate persists, sonication may be carefully applied. |
Storage Condition Summary
For optimal stability of this compound, please adhere to the following storage conditions:
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes thermal degradation of both the Cy3 dye and the azide group. |
| Light | In the dark (e.g., amber vial or wrapped in foil) | Prevents photobleaching of the Cy3 dye. |
| Form | Lyophilized powder (long-term) or anhydrous solution aliquots (short-term) | Maximizes stability and minimizes degradation from moisture or repeated freeze-thaw cycles. |
| Solvent (for stock solutions) | Anhydrous DMSO, DMF, or DCM | Ensures solubility and minimizes moisture-related degradation. |
| Handling | Minimize freeze-thaw cycles | Repeated cycling can lead to degradation and precipitation. Allow the vial to warm to room temperature before opening to prevent condensation. |
Experimental Workflow: Handling and Storage
Caption: Workflow for proper handling and storage of this compound.
References
Technical Support Center: Removal of Unreacted Cy3-PEG7-Azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing unreacted Cy3-PEG7-Azide from biomolecule samples after click chemistry labeling. Complete removal of the free dye is essential for obtaining reliable and reproducible results by preventing high background fluorescence and inaccurate quantification.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound from my labeled sample? Unreacted this compound, a small molecule fluorescent dye, can lead to significant downstream issues if not properly removed. These problems include high background fluorescence in imaging experiments, which can obscure true signals, and inaccurate determination of labeling efficiency or protein concentration.[1][2] Thorough purification is a critical step for ensuring the quality and reliability of your experimental data.
Q2: What are the primary methods for removing unreacted this compound? The most common and effective methods separate the large, labeled biomolecule from the small, unreacted dye based on differences in molecular weight. The three primary techniques are:
-
Size Exclusion Chromatography (SEC): A rapid and popular method that separates molecules by size using a porous resin, often in a convenient spin-column format.
-
Dialysis: A process involving the diffusion of small molecules (the dye) across a semi-permeable membrane while retaining larger molecules (the labeled biomolecule).
-
Acetone Precipitation: A technique that selectively precipitates proteins, leaving small molecules like the free dye soluble in the acetone supernatant.
Q3: How do I choose the best purification method for my experiment? The ideal method depends on factors like your sample volume, the concentration and stability of your biomolecule, required purity, and time constraints. For most applications involving proteins, size exclusion spin columns offer an excellent balance of speed, efficiency, and high recovery. Refer to the comparison table below for a detailed breakdown.
Q4: What molecular weight cutoff (MWCO) should I use for purification? The MWCO of your purification device (dialysis membrane, spin filter, or SEC resin) must be chosen carefully. It should be significantly larger than the molecular weight of the unreacted dye (this compound has a MW of ~950 Da) but substantially smaller than your labeled biomolecule. For example, when purifying a labeled antibody (~150 kDa), a dialysis membrane or SEC resin with a 10-30 kDa MWCO is appropriate. For smaller proteins or peptides, a 5-7 kDa MWCO is often recommended.
Comparison of Purification Methods
The following table summarizes key quantitative and qualitative aspects of the most common purification methods to help you select the optimal strategy.
| Method | Principle | Typical Protein Recovery | Dye Removal Efficiency | Time Required | Key Advantages & Disadvantages |
| Size Exclusion Chromatography (Spin Column) | Separation based on molecular size; large molecules elute first. | >95% | >99% | < 15 minutes | Pros: Fast, high recovery, easy to use. Cons: Limited sample volume per column. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient. | 80-95% | >95% | 4 hours to overnight | Pros: Gentle on samples, suitable for large volumes. Cons: Time-consuming, results in sample dilution. |
| Acetone Precipitation | Differential solubility; proteins precipitate in cold acetone while small molecules remain in solution. | 70-90% | >90% | ~1.5 hours | Pros: Concentrates the protein sample. Cons: Higher risk of protein denaturation and loss, pellet can be difficult to resuspend. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background fluorescence in downstream applications (e.g., microscopy). | Incomplete removal of the unreacted this compound dye. | The initial concentration of free dye may be too high for a single purification step. Repeat the purification procedure (e.g., pass the sample through a second spin column) until the flow-through is colorless. |
| Low yield/recovery of the labeled biomolecule. | Method-Dependent: • Precipitation: Protein denaturation or incomplete resuspension of the pellet. • Dialysis/Ultrafiltration: The biomolecule may be binding to the membrane. • SEC: Use of an incorrect MWCO resin for your biomolecule size. | • For precipitation, ensure the pellet is not over-dried and use a high-quality, compatible buffer for resuspension. • If protein loss is suspected with membranes, consider switching to size exclusion chromatography. • Verify that the exclusion limit of your SEC resin is appropriate for your target biomolecule. |
| The purified sample is too dilute for the next experimental step. | This is a common outcome of the dialysis method due to the large buffer volumes used. | If a higher concentration is needed, either choose a different primary purification method (like precipitation or spin columns) or concentrate your sample after dialysis using a centrifugal filter device with an appropriate MWCO. |
Experimental Workflow for Purification
The diagram below illustrates a typical workflow for selecting and performing the purification of a biomolecule after labeling with this compound.
Caption: Workflow for removing unreacted dye after biomolecule labeling.
Detailed Experimental Protocol: Purification via Size Exclusion Spin Column
This protocol provides a general methodology for the rapid removal of unreacted this compound from protein samples using a desalting spin column.
Materials:
-
Labeled protein sample containing unreacted this compound.
-
Desalting spin column with an appropriate molecular weight cutoff (e.g., 7 kDa MWCO for proteins >20 kDa).
-
Equilibration/elution buffer (e.g., PBS, pH 7.4).
-
Microcentrifuge.
-
Collection tubes (1.5 mL or 2.0 mL).
Procedure:
-
Column Preparation:
-
Invert the spin column sharply several times to resuspend the resin.
-
Remove the top cap, then snap off the bottom closure. Place the column into a 2 mL collection tube.
-
-
Resin Equilibration:
-
Place the column and collection tube assembly into a microcentrifuge. Centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer.
-
Discard the flow-through from the collection tube.
-
Add 300-500 µL of your desired equilibration buffer to the top of the resin.
-
Centrifuge again at 1,500 x g for 1-2 minutes. Discard the buffer.
-
Repeat this equilibration step 2-3 times to ensure the storage buffer is fully replaced.
-
-
Sample Application and Elution:
-
After discarding the final equilibration wash, transfer the spin column to a new, clean collection tube.
-
Carefully and slowly apply your entire labeling reaction sample to the center of the compact resin bed.
-
Place the assembly into the microcentrifuge. Centrifuge at 1,500 x g for 2 minutes to elute the purified, labeled protein.
-
-
Sample Recovery:
-
The purified protein sample is now in the collection tube. The unreacted this compound remains trapped in the resin of the spin column.
-
Discard the used spin column. Store the purified protein at the appropriate temperature. The sample is now ready for downstream applications.
-
References
Validation & Comparative
Determining the Degree of Labeling with Cy3-PEG7-Azide: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of fluorescent labeling is paramount for ensuring experimental reproducibility and optimal assay performance. Cy3-PEG7-Azide is a popular fluorescent probe used in "click chemistry" for its bright orange fluorescence and the hydrophilic PEG7 linker that enhances solubility and reduces steric hindrance. This guide provides a comprehensive overview of how to determine the degree of labeling (DOL) for this compound and objectively compares its performance with other commercially available fluorescent azide labels, supported by experimental data and detailed protocols.
The degree of labeling is the average number of dye molecules conjugated to a single biomolecule (e.g., a protein or oligonucleotide).[1] An optimal DOL is critical; under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and potential loss of biological activity.[2] For antibodies, a typical DOL ranges from 2 to 10.[3][4]
Spectrophotometric Determination of Degree of Labeling
The most common method for determining the DOL of a fluorescently labeled protein is through UV-Visible spectrophotometry.[1] This technique relies on Beer-Lambert's law to calculate the molar concentrations of the protein and the dye in the conjugate solution.
Key Parameters for Cy3:
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | ~550-555 nm | |
| Molar Extinction Coefficient (ε) at λmax | 150,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF) at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye) | ~0.08 |
Experimental Protocol: DOL Determination for a Cy3-Labeled Protein
This protocol outlines the steps to determine the DOL of a protein labeled with this compound.
1. Purification of the Labeled Conjugate:
-
It is crucial to remove all non-conjugated this compound from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.
2. Absorbance Measurements:
-
Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of Cy3 (~550 nm, Aₘₐₓ).
-
Note: If the absorbance reading is above 2.0, dilute the sample with an appropriate buffer and record the dilution factor for the final calculation.
3. Calculation of Degree of Labeling:
The DOL is calculated using the following formulas:
-
Step 1: Calculate the molar concentration of the protein.
-
The absorbance at 280 nm needs to be corrected for the contribution of the Cy3 dye.
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at the dye's λmax (~550 nm).
-
CF: Correction factor for Cy3 at 280 nm (~0.08).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).
-
-
-
Step 2: Calculate the molar concentration of the dye.
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Aₘₐₓ: Absorbance of the conjugate at the dye's λmax (~550 nm).
-
ε_dye: Molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).
-
-
-
Step 3: Calculate the Degree of Labeling (DOL).
-
DOL = Molar Concentration of Dye / Molar Concentration of Protein
-
If the sample was diluted, the calculated concentrations must be multiplied by the dilution factor.
Comparison with Alternative Fluorescent Azides
This compound is part of a broader family of fluorescent probes available for click chemistry. The choice of a fluorophore often depends on the specific experimental requirements, such as the available excitation sources and filter sets, and the desired brightness. Below is a comparison of this compound with other common fluorescent azides.
Photophysical Properties of Common Fluorescent Azides:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 Azide | ~555 | ~570 | ~150,000 | ~0.31 |
| FAM Azide (5/6-isomer) | ~495 | ~520 | ~75,000 - 83,000 | ~0.9 |
| HEX Azide (6-isomer) | ~533 | ~549 | ~87,770 | ~0.57 |
| Alexa Fluor® 488 Azide | ~495 | ~519 | ~73,000 | ~0.92 |
| Alexa Fluor® 555 Azide | ~555 | ~565 | ~150,000 | ~0.1 |
| AZDye 555 Azide | ~555 | ~565 | ~150,000 | Not specified |
Note: Data is compiled from various manufacturer and literature sources and may vary depending on experimental conditions. Alexa Fluor® is a registered trademark of Thermo Fisher Scientific. AZDyes are presented as structurally equivalent alternatives to Alexa Fluor® dyes.
Key Comparison Points:
-
Brightness: A fluorophore's brightness is a product of its molar extinction coefficient and quantum yield. While Cy3 has a very high extinction coefficient, its quantum yield is moderate. FAM, in contrast, has a lower extinction coefficient but a very high quantum yield, making it an exceptionally bright dye.
-
Spectral Compatibility: The choice between these dyes is often dictated by the instrumentation available. FAM and Alexa Fluor® 488 are compatible with standard FITC filter sets, while Cy3 and Alexa Fluor® 555 are well-suited for TRITC filter sets.
-
Labeling Efficiency: The efficiency of the click chemistry reaction itself is generally high for all these azide derivatives. However, the ultimate degree of labeling can be influenced by factors such as the accessibility of the alkyne-modified site on the biomolecule and the properties of any linkers used. The PEG7 linker in this compound is designed to improve solubility and accessibility, potentially leading to higher labeling efficiencies in some contexts.
References
A Head-to-Head Comparison of Cy3-PEG7-Azide and Alexa Fluor 555 Azide for Protein Labeling
For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical decision that significantly influences the outcome of protein labeling experiments. This guide provides an in-depth, data-driven comparison of two popular orange-fluorescent azide dyes: Cy3-PEG7-Azide and Alexa Fluor 555 Azide. We will explore their photophysical properties, labeling efficiency, and performance in bioorthogonal conjugation reactions, supported by experimental data and detailed protocols to inform your selection.
In modern proteomics and cell biology, the covalent labeling of proteins with fluorescent probes is an indispensable tool for visualizing, tracking, and quantifying protein localization, dynamics, and interactions. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized protein labeling by offering highly specific and efficient bioorthogonal reactions. Both this compound and Alexa Fluor 555 Azide are designed for these advanced labeling techniques. While both dyes emit in the orange region of the spectrum, their performance characteristics can differ substantially.
Performance at a Glance: A Quantitative Comparison
The key to a successful fluorescence-based assay is the selection of a bright and photostable fluorophore. Brightness is determined by the molar extinction coefficient (the efficiency of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] Photostability, the resistance to photobleaching, dictates the duration over which a reliable fluorescent signal can be detected.[1]
| Property | This compound | Alexa Fluor 555 Azide | Reference |
| Excitation Maximum (nm) | ~555 | ~555 | [2][3] |
| Emission Maximum (nm) | ~570 | ~565 | [2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | |
| Quantum Yield | ~0.15* | ~0.10 | |
| Brightness (Ext. Coeff. x QY) | ~22,500 | ~15,000 | Calculated |
| Photostability | Good | Excellent | |
| Solubility | Enhanced by PEG7 linker | Good | |
| pH Sensitivity | Moderately sensitive | Low |
Note: The quantum yield of Cy3 can vary depending on the local environment and conjugation state. The PEG7 linker in this compound is designed to increase hydrophilicity and potentially reduce aggregation-induced quenching.
In-Depth Comparison
Brightness and Photostability:
While both dyes have similar excitation and emission maxima, making them compatible with standard TRITC/Cy3 filter sets, Alexa Fluor 555 is widely recognized for its superior photostability compared to Cy3. This enhanced resistance to photobleaching allows for longer exposure times and more robust image acquisition, which is particularly advantageous in time-lapse imaging and super-resolution microscopy. In terms of brightness, while the calculated brightness based on the provided data suggests Cy3 may have a higher intrinsic brightness, Alexa Fluor 555 conjugates often exhibit superior performance in practice due to reduced self-quenching at higher degrees of labeling.
Environmental Sensitivity:
The fluorescence of Cy3 dyes can be more sensitive to the polarity of their environment and can exhibit increased brightness in less polar environments. Conversely, Alexa Fluor dyes are known for their relatively stable fluorescence across a broad range of pH and solvent polarities, leading to more consistent and reproducible results in various experimental conditions.
The PEG7 Linker Advantage:
The inclusion of a seven-unit polyethylene glycol (PEG) spacer in this compound serves to increase the water solubility of the dye and the resulting protein conjugate. This can be beneficial in preventing aggregation of the labeled protein and improving the accessibility of the azide group for the click chemistry reaction.
Experimental Protocols
The following are generalized protocols for labeling proteins with an alkyne handle followed by conjugation with either this compound or Alexa Fluor 555 Azide via copper-catalyzed or strain-promoted click chemistry.
Protein Modification with an Alkyne Handle
Before reacting with the azide-functionalized dyes, the target protein must first be modified to introduce an alkyne group. This is typically achieved by reacting the protein with an alkyne-NHS ester, which targets primary amines (lysine residues and the N-terminus).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for purified protein labeling. The copper(I) catalyst can be toxic to living cells.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor 555 Azide (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)
-
Sodium ascorbate (300 mM stock in water, freshly prepared)
-
PBS, pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with 100 µL of PBS.
-
Add 4 µL of the 10 mM azide dye stock solution (final concentration ~200 µM). Vortex briefly.
-
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purify the labeled protein using a desalting column or dialysis to remove unreacted dye and catalyst components.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for labeling proteins in living cells or other sensitive biological systems. It requires the protein to be modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-modified protein in an appropriate buffer (e.g., PBS or cell culture medium)
-
This compound or Alexa Fluor 555 Azide (10 mM stock in DMSO)
Procedure:
-
To the DBCO-modified protein solution, add a 2-5 fold molar excess of the azide dye.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. For live-cell labeling, incubation times are typically shorter (15-30 minutes at 37°C).
-
Protect the reaction from light.
-
Purify the labeled protein using a desalting column or dialysis. For cell-based assays, wash the cells to remove unreacted dye.
Visualizing the Workflow
Caption: Experimental workflow for two-step protein labeling.
Signaling Pathway Visualization
Fluorescently labeled proteins are often used to study signaling pathways. For instance, a labeled receptor tyrosine kinase (RTK) on the cell surface can be tracked upon ligand binding, internalization, and subsequent activation of downstream signaling cascades.
Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.
Conclusion
For most protein labeling applications, Alexa Fluor 555 Azide offers significant advantages over this compound due to its superior photostability and robust performance across a range of conditions. This translates to higher quality data, especially in demanding applications like long-term live-cell imaging and super-resolution microscopy. However, this compound remains a viable and more cost-effective option, with the added benefit of a PEG linker that can improve solubility and reduce aggregation. The ultimate choice will depend on the specific experimental requirements, including the sensitivity of the detection system, the duration of the experiment, and budgetary considerations.
References
Navigating the Maze: A Comparative Guide to Mass Spectrometry Analysis of Cy3-PEG7-Azide Labeled Peptides
For researchers, scientists, and drug development professionals venturing into the intricate world of peptide analysis, the conjugation of fluorescent dyes and polyethylene glycol (PEG) chains presents both opportunities and challenges. This guide provides an objective comparison of mass spectrometry (MS) analysis for peptides labeled with Cy3-PEG7-Azide, offering insights into its performance against other common labeling strategies, supported by established experimental data and detailed protocols.
The modification of peptides with moieties like Cy3 and PEG is a widely adopted strategy to enhance their therapeutic properties and enable their use in a variety of bioassays. PEGylation, the attachment of PEG chains, is known to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides and proteins.[1] Fluorescent labeling, on the other hand, is a cornerstone for visualizing and quantifying peptides in biological systems.[2] The this compound label combines a bright cyanine dye (Cy3), a short PEG linker (PEG7), and a bioorthogonal azide group for specific conjugation, typically via "click chemistry."
Mass spectrometry is a powerful and indispensable tool for the detailed structural characterization of these modified biomolecules, confirming successful conjugation, identifying the site of labeling, and ensuring product homogeneity.[2][3] However, the analysis of such complex molecules is not without its hurdles. PEGylated peptides, for instance, often exhibit heterogeneity, which can complicate mass spectra.[4] Fluorescent dyes can also influence the ionization and fragmentation behavior of peptides during MS analysis.
A Comparative Look at Fluorescent Labels for Mass Spectrometry
The choice of a fluorescent label can significantly impact the ease and success of mass spectrometric analysis. While Cy3 is a popular choice for fluorescence-based applications, its performance in the mass spectrometer should be considered alongside other available dyes.
| Feature | This compound | Alexa Fluor 647 | DyLight 647 | ATTO Dyes (e.g., Atto 550) |
| Spectral Properties (Ex/Em) | ~550/570 nm | ~650/668 nm | ~652/672 nm | Varies (e.g., Atto 550: ~554/576 nm) |
| MS Compatibility | Generally good, but the cyanine core can be susceptible to in-source decay. The PEG linker adds to mass heterogeneity. | Known for high photostability, which can be advantageous. Higher sulfonation may affect ionization. | Good fluorescence properties, similar MS behavior to other cyanine dyes. | Often exhibit enhanced photostability and reduced background, which can be beneficial in correlative studies. |
| Expected Mass Shift | Dependent on the exact structure of the commercial reagent. | Dependent on the specific reactive group and linker. | Dependent on the specific reactive group and linker. | Dependent on the specific reactive group and linker. |
| Key Advantages | Azide group allows for highly specific "click chemistry" conjugation. | Exceptional photostability and brightness. | Good overall fluorescence performance. | High photostability and brightness. |
| Potential MS Challenges | Potential for PEG heterogeneity to complicate spectra. Cyanine dyes can sometimes reduce MS/MS detection efficiency. | Higher cost. | Performance can be similar to other cyanine dyes with associated potential MS issues. | Can be more expensive than traditional dyes. |
Deciphering the Mass Spectra: What to Expect
Successful labeling of a peptide with this compound will result in a predictable mass shift in the mass spectrum. The heterogeneity of the PEG component, even in a seemingly discrete "PEG7," can lead to a distribution of peaks, each differing by the mass of a single ethylene glycol unit (44 Da).
| Analysis | Expected Outcome |
| Intact Mass Analysis (MS1) | Observation of the peptide mass plus the mass of the this compound label. A distribution of peaks separated by ~44 Da may be visible due to PEG heterogeneity. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the peptide backbone should allow for sequence confirmation and localization of the modification site. The presence of the label may alter fragmentation patterns compared to the unlabeled peptide. |
Experimental Corner: Protocols for Success
Detailed and robust experimental protocols are crucial for achieving reliable and reproducible results in the mass spectrometry analysis of labeled peptides.
Protocol 1: Peptide Labeling via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified peptide with this compound.
-
Peptide Preparation: Dissolve the alkyne-modified peptide in a suitable buffer, such as 100 mM sodium phosphate buffer, pH 7.5.
-
Reagent Preparation: Prepare stock solutions of this compound, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in an appropriate solvent (e.g., DMSO or water).
-
Labeling Reaction: In a microcentrifuge tube, combine the peptide solution, this compound, the reducing agent, and finally the copper(II) sulfate solution. The final concentrations should be optimized for the specific peptide.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled peptide from excess reagents using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Mass Spectrometry Analysis
This protocol provides a general workflow for the analysis of the purified this compound labeled peptide using liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation: Dilute the purified labeled peptide in a solvent compatible with electrospray ionization, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
LC Separation: Inject the sample onto an RP-HPLC column (e.g., a C18 column) connected to the mass spectrometer. Elute the peptide using a gradient of increasing organic solvent.
-
MS Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF, Orbitrap, or TripleTOF for accurate mass measurements.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra to determine the mass of the intact labeled peptide.
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the precursor ion of the labeled peptide to confirm its sequence and identify the site of modification. Collision-induced dissociation (CID) is a common fragmentation method.
-
-
Data Analysis: Process the acquired data using appropriate software to deconvolute the mass spectra and analyze the fragmentation patterns.
Visualizing the Process
To better illustrate the workflow and analytical logic, the following diagrams are provided.
Caption: Workflow for labeling a peptide with this compound via click chemistry.
Caption: General workflow for LC-MS/MS analysis of a labeled peptide.
Conclusion
The mass spectrometry analysis of this compound labeled peptides is a critical step in their characterization for research and therapeutic development. While the PEG and Cy3 moieties introduce complexities such as heterogeneity and potential impacts on ionization and fragmentation, these can be managed with appropriate analytical strategies. A thorough understanding of the potential challenges, coupled with optimized labeling and purification protocols and the use of high-resolution mass spectrometry, will enable researchers to confidently verify the identity and quality of their labeled peptide products. The choice of fluorescent label should be guided not only by its optical properties but also by its compatibility with mass spectrometric analysis, with alternatives such as Alexa Fluor and ATTO dyes offering potential advantages in certain applications.
References
A Comparative Guide to the Fluorescence Lifetime of Cy3-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence lifetime of Cy3-PEG7-Azide, a commonly used fluorescent probe in biological research and drug development. By examining its performance against alternative fluorophores and detailing the experimental methodologies for lifetime measurements, this document serves as a valuable resource for selecting the optimal dye for your specific application.
Understanding Fluorescence Lifetime
Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. This intrinsic property is sensitive to the fluorophore's local environment, making it a powerful tool for studying molecular interactions, conformational changes, and microenvironmental properties. Factors such as solvent polarity, viscosity, and conjugation to other molecules can significantly influence a dye's fluorescence lifetime.
Performance Comparison of this compound and Alternatives
The fluorescence lifetime of Cy3 is notably dependent on its molecular context. In aqueous solutions, free Cy3 exhibits a relatively short lifetime, typically in the hundreds of picoseconds, due to efficient non-radiative decay pathways such as cis-trans isomerization.[1][2] However, upon conjugation to biomolecules or other moieties like a PEG linker, its fluorescence lifetime can increase significantly into the nanosecond range.[3][4] This enhancement is attributed to restricted molecular motion and altered microenvironment.
For a comprehensive evaluation, the table below compares the estimated fluorescence lifetime of this compound with several alternative fluorescent dyes commonly used in similar applications.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime (τ) in aqueous buffer (ns) | Key Characteristics |
| This compound (Estimated) | ~555 | ~570 | 1.0 - 2.5 | Environmentally sensitive, widely used for FRET applications. |
| Free Cy3 | ~550 | ~570 | ~0.2 - 0.5[1] | Short lifetime in aqueous solution, susceptible to environmental quenching. |
| Alexa Fluor 555 | ~555 | ~565 | ~1.0 - 2.0 | Photostable and bright alternative to Cy3. |
| ATTO 550 | ~554 | ~576 | ~3.6 | High fluorescence quantum yield and photostability. |
| Cy3B | ~558 | ~572 | ~2.8 - 2.9 | A structurally modified version of Cy3 with increased quantum yield and photostability. |
Experimental Protocols for Fluorescence Lifetime Measurements
The determination of fluorescence lifetimes is typically performed using one of two main techniques: Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain Fluorescence Lifetime Imaging Microscopy (FLIM).
Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive and accurate method for measuring fluorescence lifetimes. The fundamental principle involves the repetitive excitation of a sample with short pulses of light and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.
Methodology:
-
Sample Preparation: The fluorescently labeled sample (e.g., this compound conjugated to a biomolecule) is prepared in a suitable buffer solution at a concentration that minimizes aggregation and inner filter effects. A non-fluorescent buffer solution is used as a blank.
-
Instrumentation Setup:
-
Pulsed Light Source: A picosecond pulsed laser diode or a Ti:Sapphire laser is used for excitation at the appropriate wavelength for the fluorophore (e.g., ~532 nm for Cy3).
-
Optics: The excitation light is directed to the sample cuvette through a series of lenses and filters. Emitted fluorescence is collected at a 90-degree angle to the excitation path.
-
Emission Monochromator: A monochromator is used to select the emission wavelength of interest.
-
Detector: A sensitive, high-speed single-photon detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD), is used to detect the emitted photons.
-
TCSPC Electronics: The timing signals from the laser and the detector are processed by TCSPC electronics, which build a histogram of the photon arrival times.
-
-
Data Acquisition: The instrument response function (IRF) is first measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or silica nanoparticles). Subsequently, the fluorescence decay of the sample is recorded until a sufficient number of photons are collected to ensure good statistical accuracy.
-
Data Analysis: The measured fluorescence decay curve is deconvoluted from the IRF and fitted to a multi-exponential decay model to determine the fluorescence lifetime(s).
Experimental Workflow for TCSPC Measurement
Signaling Pathways and Logical Relationships
The fluorescence lifetime of this compound is directly influenced by its molecular environment. The following diagram illustrates the relationship between environmental factors and the observed fluorescence lifetime.
Conclusion
The fluorescence lifetime of this compound is a sensitive reporter of its local molecular environment. While its precise lifetime is dependent on the specific application and conjugation partner, it is expected to be significantly longer than that of the free dye, falling within the 1.0 to 2.5 nanosecond range. When selecting a fluorophore for lifetime-based assays, researchers should consider the specific experimental conditions and the desired photophysical properties. Alternatives such as ATTO 550 and Cy3B offer enhanced photostability and higher quantum yields, which may be advantageous in certain applications. The experimental protocols outlined in this guide provide a foundation for accurate and reproducible fluorescence lifetime measurements.
References
- 1. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orientation of Cyanine Fluorophores Terminally Attached to DNA via Long, Flexible Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
Quantitative Analysis of Cy3-PEG7-Azide Labeling by Flow Cytometry: A Comparative Guide
For researchers engaged in the precise detection and quantification of biomolecules, flow cytometry stands as an indispensable tool. The choice of labeling strategy is paramount to achieving sensitive and reproducible results. This guide provides a comprehensive comparison of Cy3-PEG7-Azide labeling with alternative methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
Comparison of Labeling Chemistries
The covalent labeling of azide-modified biomolecules for flow cytometry analysis is primarily achieved through two types of "click chemistry" reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free. This compound can be utilized in CuAAC reactions.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reagents | Terminal Alkyne, Azide (e.g., this compound), Copper(I) catalyst | Strained Alkyne (e.g., DBCO, DIFO), Azide |
| Reaction Speed | Fast | Generally faster than CuAAC |
| Biocompatibility | Potential cytotoxicity due to copper catalyst[1][2] | Excellent, no cytotoxic catalyst required[1][2] |
| Signal-to-Noise | High, but potential for increased background | Generally high with low background |
| Multiplexing | "Click-iT™ Plus" formulations are optimized for multiplexing with fluorescent proteins[3] | Highly compatible with live-cell imaging and multiplexing |
| Typical Fluorophores | Alexa Fluor™ dyes, Cy dyes | Alexa Fluor™ dyes, Cy dyes, Biotin |
Fluorophore Performance Comparison
The selection of the fluorophore is critical for maximizing signal detection in flow cytometry. The following table provides a comparison of Cy3 with other commonly used fluorophores for azide-alkyne cycloaddition reactions. The "Stain Index" is a measure of the brightness of a fluorophore in a specific channel, calculated as the ratio of the separation between the positive and negative populations to the spread of the negative population. A higher stain index indicates a brighter signal.
| Fluorophore | Excitation (nm) | Emission (nm) | Stain Index (Relative) | Key Advantages |
| Cy3 | 555 | 570 | +++ | Bright, well-suited for the yellow-green laser |
| Alexa Fluor™ 488 | 495 | 519 | ++++ | Very bright and photostable, common in many flow cytometers |
| Alexa Fluor™ 594 | 590 | 617 | +++ | Bright, good alternative to Texas Red |
| Alexa Fluor™ 647 | 650 | 670 | +++++ | Very bright far-red fluorophore, minimizes autofluorescence |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Flow Cytometry
This protocol is adapted from the principles of the Click-iT™ assays and is suitable for use with this compound for labeling cells that have incorporated an alkyne-modified metabolic precursor (e.g., 5-ethynyl-2'-deoxyuridine, EdU).
Materials:
-
Cells labeled with an alkyne-containing metabolic precursor
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
This compound (e.g., 10 µM final concentration)
-
Copper(II) Sulfate (CuSO4) solution (e.g., 10 mM stock)
-
Reducing Agent (e.g., Sodium Ascorbate, 100 mM stock, freshly prepared)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Harvest and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend cells in fixative and incubate for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Permeabilization:
-
Resuspend cells in Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use by adding the following components in order to the Click Reaction Buffer:
-
Copper(II) Sulfate (to a final concentration of 1 mM)
-
Reducing Agent (to a final concentration of 10 mM)
-
This compound (to a final concentration of 10 µM)
-
-
Resuspend the permeabilized cell pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
(Optional) Perform antibody staining for other markers of interest.
-
Resuspend cells in Flow Cytometry Staining Buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer equipped with a laser capable of exciting Cy3 (e.g., 561 nm).
-
Collect emission in the appropriate channel (e.g., ~570 nm).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Flow Cytometry
This protocol is suitable for labeling live or fixed cells containing azide modifications with a strained alkyne-conjugated fluorophore.
Materials:
-
Cells labeled with an azide-containing metabolic precursor
-
Phosphate-Buffered Saline (PBS)
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-Cy3)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Harvest:
-
Harvest cells and wash once with PBS.
-
-
Labeling:
-
Resuspend cells in PBS containing the strained alkyne-fluorophore conjugate (e.g., 10-50 µM DBCO-Cy3).
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. For live cells, incubation can be performed in culture medium.
-
-
Washing:
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in Flow Cytometry Staining Buffer for analysis.
-
Acquire events on a flow cytometer as described in Protocol 1.
-
Visualizing the Workflow
Caption: Comparative workflow for CuAAC and SPAAC labeling for flow cytometry.
This guide provides a framework for the quantitative analysis of this compound labeling by flow cytometry. The choice between copper-catalyzed and copper-free click chemistry will depend on the specific experimental requirements, particularly the sensitivity to potential copper-induced cytotoxicity. The selection of the fluorophore should be guided by the instrumentation available and the need to minimize spectral overlap in multicolor experiments. By carefully considering these factors and following standardized protocols, researchers can achieve reliable and quantitative results.
References
Control experiments for validating Cy3-PEG7-Azide labeling specificity
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate experimental outcomes. Cy3-PEG7-Azide, a fluorescent probe that utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," offers a powerful tool for this purpose. However, rigorous validation of labeling specificity is crucial to ensure that the observed fluorescence is a true representation of the target molecule's presence and not an artifact of non-specific binding or off-target reactions.
This guide provides a comprehensive overview of essential control experiments for validating the specificity of this compound labeling. It also offers an objective comparison with alternative labeling chemistries, namely N-hydroxysuccinimide (NHS) esters and maleimides, supported by experimental data and detailed protocols.
Validating this compound Labeling: A Workflow for Specificity
To ensure the signal detected from this compound is specific to the intended alkyne-modified target, a series of control experiments are indispensable.[1] The following workflow outlines the key controls to be performed.
Key Control Experiments for this compound Labeling
A series of rigorous control experiments are essential to validate the specificity of labeling. Below are detailed protocols for these crucial controls.
| Control Experiment | Purpose | Expected Outcome for Specific Labeling |
| No Alkyne Modification | To assess the non-specific binding of the this compound probe to the biological sample in the absence of the target alkyne group. | Minimal to no fluorescence signal. |
| No Copper Catalyst | To confirm that the labeling is dependent on the copper(I)-catalyzed click reaction.[1] | No significant fluorescence signal. |
| No this compound Probe | To measure the intrinsic autofluorescence of the biological sample under the experimental conditions. | Baseline fluorescence signal (autofluorescence). |
| Competition Assay | To demonstrate that the this compound probe specifically binds to the alkyne group on the target molecule. | A significant reduction in fluorescence signal compared to the experimental sample without the competitor. |
Experimental Protocols for Control Experiments
General Protocol for this compound Labeling (Experimental Sample):
-
Sample Preparation: Prepare your alkyne-modified biological sample (e.g., cells, protein lysate) in a compatible buffer (e.g., PBS).
-
Click Reaction Cocktail Preparation: Prepare a fresh solution of the copper(I) catalyst. For example, mix CuSO4 and a reducing agent like sodium ascorbate. Separately, prepare a working solution of this compound in a suitable solvent like DMSO.
-
Labeling Reaction: Add the this compound and the copper catalyst to the alkyne-modified sample. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the sample multiple times with PBS to remove unreacted reagents.
-
Analysis: Proceed with fluorescence microscopy, flow cytometry, or gel electrophoresis to detect the Cy3 signal.
Protocol for "No Alkyne Modification" Control:
-
Follow the "General Protocol for this compound Labeling" using a biological sample that has not been modified with an alkyne group (e.g., wild-type cells).
Protocol for "No Copper Catalyst" Control:
-
Follow the "General Protocol for this compound Labeling," but omit the addition of the copper catalyst (CuSO4 and sodium ascorbate) to the reaction mixture.
Protocol for "Competition Assay":
-
Pre-incubation: To your alkyne-modified sample, add a 50-100 fold molar excess of a non-fluorescent, small molecule azide (e.g., sodium azide or a simple alkyl azide). Incubate for 15-30 minutes at room temperature.
-
Labeling: Without washing, proceed with the "General Protocol for this compound Labeling" by adding the this compound and copper catalyst.
Comparison with Alternative Labeling Chemistries
While click chemistry offers high specificity, it is important to consider alternative labeling methods. N-hydroxysuccinimide (NHS) esters and maleimides are two commonly used classes of reagents for bioconjugation.
Quantitative Comparison of Labeling Chemistries
The choice of labeling chemistry depends on the specific application, balancing factors like specificity, reaction efficiency, and the nature of the target biomolecule.
| Parameter | Click Chemistry (this compound) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Functional Group | Terminal Alkyne | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Specificity | High (Bio-orthogonal) | Low (Reacts with all accessible primary amines) | High (Specific for thiols at pH 6.5-7.5) |
| Site-Specific Labeling | Possible with site-specific alkyne incorporation | Difficult, leads to heterogeneous labeling | Possible if a single cysteine is present/engineered |
| Reaction pH | Wide range (typically 4-11) | 7-9 | 6.5-7.5 |
| Potential for Non-Specific Binding | Low, but the Cy3 dye itself can exhibit some non-specific binding. | Moderate to high, depending on the protein and reaction conditions. | Low, but can react with other nucleophiles at higher pH. |
| Relative Binding Efficiency | High | Variable, can be high but with low specificity. | High |
| Example Relative Fluorescence Signal | 2.3-fold higher for site-specific vs. non-specific NHS ester labeling (hypothetical, based on binding efficiency data) | Baseline for non-specific labeling | High, comparable to click chemistry for specific targets |
Note: The relative fluorescence signal is a hypothetical representation based on reported binding efficiency differences. Actual values will vary depending on the specific protein, dye, and experimental conditions.
Protocols for Alternative Labeling Chemistries
Protocol for Cy3-NHS Ester Labeling:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
-
NHS Ester Preparation: Immediately before use, dissolve the Cy3-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Labeling Reaction: Add the Cy3-NHS ester solution to the protein solution. A molar excess of the NHS ester is typically used. Incubate for 1-2 hours at room temperature.
-
Quenching: Add a quenching reagent (e.g., Tris or glycine) to stop the reaction.
-
Purification: Remove unreacted dye by size-exclusion chromatography or dialysis.
Protocol for Cy3-Maleimide Labeling:
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at pH 6.5-7.5. If necessary, reduce disulfide bonds with a reducing agent like TCEP, which must then be removed.
-
Maleimide Preparation: Dissolve the Cy3-maleimide in DMSO or DMF.
-
Labeling Reaction: Add the Cy3-maleimide solution to the protein solution. Incubate for 1-2 hours at room temperature.
-
Quenching: Add a thiol-containing reagent (e.g., β-mercaptoethanol or dithiothreitol) to quench the reaction.
-
Purification: Purify the labeled protein using size-exclusion chromatography or dialysis.
Logical Framework of Control Experiments
The series of control experiments forms a logical cascade to build confidence in the specificity of the observed signal.
By systematically performing these control experiments, researchers can confidently attribute the observed fluorescence to the specific labeling of the intended target with this compound, thereby ensuring the reliability and accuracy of their experimental findings.
References
A Comparative Guide to the Photostability of Cyanine Dyes for Advanced Fluorescence Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical determinant of experimental success, particularly in applications demanding high-resolution and long-term imaging. Photostability, the ability of a fluorophore to resist photochemical degradation, is a paramount consideration. This guide provides a comparative analysis of the photostability of Cy3-PEG7-Azide and other commonly used cyanine dyes, supported by experimental data and detailed methodologies.
Quantitative Photostability Comparison
The photostability of a fluorescent dye is often quantified by its photobleaching lifetime (τ) or half-life (t₁/₂), which represents the time it takes for the fluorescence intensity to decrease to 37% or 50% of its initial value under continuous illumination, respectively. A longer lifetime indicates greater photostability. The following table summarizes the spectral properties and relative photostability of Cy3 and other relevant cyanine and Alexa Fluor dyes. The Alexa Fluor family is included as a common, high-performance alternative.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability | Key Characteristics |
| Cy3 | ~550 | ~570 | 0.15 - 0.30 | Moderate | Widely used, but prone to photobleaching under intense illumination.[1][2] |
| Sulfo-Cy3 | ~550 | ~570 | ~0.20 | Moderate to High | Sulfonated version of Cy3 with improved water solubility and photostability.[3] |
| Alexa Fluor 555 | ~555 | ~565 | ~0.10 | High | Significantly more resistant to photobleaching than Cy3.[2][4] |
| Cy5 | ~649 | ~670 | 0.20 - 0.27 | Low | Popular far-red dye, but more susceptible to photobleaching than Cy3. |
| Alexa Fluor 647 | ~650 | ~668 | ~0.33 | Very High | Considerably more photostable than Cy5. |
Note: The photophysical properties of fluorescent dyes are highly dependent on their local environment, including solvent, pH, and conjugation to a biomolecule. The values presented here are for the free dye in aqueous solution and should be considered as a reference.
Factors Influencing Cyanine Dye Photostability
The photostability of cyanine dyes is not an intrinsic, immutable property but is significantly influenced by the local environment. Key factors include:
-
Excitation Intensity: Higher light intensity leads to more rapid photobleaching.
-
Oxygen Concentration: Molecular oxygen is a primary mediator of photobleaching through the formation of reactive oxygen species. The use of oxygen scavenging systems can enhance photostability.
-
Redox Environment: The presence of reducing and oxidizing agents can either protect or degrade fluorophores.
-
Molecular Conjugation: The biomolecule to which the dye is attached and the specific attachment site can influence its photostability. For instance, the fluorescence of Cy3 and Cy5 can be sequence-dependent when conjugated to DNA.
Experimental Protocol: Measuring Photostability
A common approach to quantify photostability involves time-lapse imaging of the dye under controlled illumination and measuring the decay of its fluorescence intensity.
Objective: To determine and compare the photobleaching lifetime of different fluorescent dyes under controlled wide-field illumination.
Materials:
-
Fluorescent dyes of interest (e.g., this compound, Alexa Fluor 555) conjugated to a biomolecule (e.g., DNA or protein).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for each dye, and a sensitive camera (e.g., sCMOS or EMCCD).
Methodology:
-
Sample Preparation: Prepare a solution of the fluorescently labeled biomolecule in the imaging buffer. Mount the sample on a microscope slide and cover with a coverslip, ensuring a uniform sample thickness.
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Set the illumination intensity to a constant and reproducible level.
-
Focus on the sample plane.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images at a fixed frame rate. The duration of the acquisition will depend on the photostability of the dye, but should be long enough to observe a significant decrease in fluorescence.
-
Ensure the sample remains in focus throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent molecules and subtracting it from the ROI intensity.
-
Normalize the background-corrected intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.
-
Signaling Pathways and Experimental Workflows
The process of photobleaching in cyanine dyes often involves the transition of the excited singlet state to a reactive triplet state, which can then interact with molecular oxygen to generate singlet oxygen, a highly reactive species that can destroy the fluorophore.
Caption: A simplified diagram illustrating the photobleaching pathway of a cyanine dye.
The following diagram illustrates the general workflow for conducting a photostability comparison experiment.
Caption: A generalized workflow for the comparative assessment of cyanine dye photostability.
Conclusion
The selection of a fluorescent dye for demanding imaging applications requires a careful balance of spectral properties, brightness, and, critically, photostability. While Cy3 is a versatile and widely used fluorophore, for experiments requiring extended imaging times or high laser powers, more photostable alternatives such as Alexa Fluor 555 should be considered. Similarly, for far-red imaging, Alexa Fluor 647 offers significant advantages in photostability over Cy5. Modifications to the Cy dye structure, such as sulfonation, can also enhance photostability and are a valuable consideration. Ultimately, the optimal dye choice will depend on the specific experimental conditions and the instrumentation available.
References
A Comparative Guide to Alternatives for Cy3-PEG7-Azide in Live Cell Imaging
For researchers, scientists, and drug development professionals engaged in live cell imaging, the selection of fluorescent probes is a critical determinant of experimental success. While Cy3-PEG7-Azide has been a widely used reagent for bioorthogonal labeling via click chemistry, a growing number of alternatives offer significant improvements in brightness, photostability, and cell permeability, enabling more demanding applications such as long-term time-lapse and super-resolution microscopy. This guide provides an objective comparison of commercially available alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
Performance Comparison of Fluorescent Azide Probes
The following table summarizes the key photophysical and performance characteristics of selected alternatives to this compound. These dyes are suitable for live cell imaging when used with appropriate bioorthogonal chemistry, such as copper-catalyzed (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
| Dye Family | Specific Probe | Excitation Max (nm) | Emission Max (nm) | Key Advantages |
| Cyanine Dyes (Reference) | Cy3 | ~550 | ~570 | Well-established, widely used. |
| CF® Dyes | CF® 532 | 527 | 558 | Improved brightness and photostability over Cy3.[1] |
| CF® 543 | 541 | 560 | High water solubility.[1] | |
| CF® 555 | 555 | 565 | Bright and photostable.[1] | |
| Janelia Fluor® (JF) Dyes | Janelia Fluor® 549 | 549 | 571 | Reported to be 2x brighter than Cy3 in live cells, highly photostable, and cell-permeable.[2] Suitable for super-resolution microscopy (dSTORM, STED).[2] |
| MaP Dyes | MaP555 | 558 | 578 | Fluorogenic (fluorescence increases upon reaction), highly cell-permeable, enabling wash-free imaging. |
| Alexa Fluor® Dyes | Alexa Fluor® 555 | 555 | 565 | Well-characterized, high quantum yield, and photostable. A common standard in fluorescence microscopy. |
| DyLight™ Dyes | DyLight™ 550 | 562 | 576 | Good brightness and photostability. |
Experimental Protocols
General Protocol for Live Cell Labeling using Copper-Free Click Chemistry (SPAAC)
This protocol provides a general workflow for labeling intracellular targets in live cells using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This method is preferred for live-cell applications to avoid the cytotoxicity associated with copper catalysts.
Materials:
-
Live cells cultured in appropriate imaging dishes (e.g., glass-bottom dishes).
-
Metabolic labeling reagent containing an azide group (e.g., azido-sugars, azido-amino acids, or azido-nucleosides).
-
Fluorescent alkyne probe (e.g., a DBCO- or BCN-conjugated dye from the table above).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Live-cell imaging medium.
Procedure:
-
Metabolic Labeling:
-
Incubate cells with the azide-containing metabolic labeling reagent in a complete culture medium. The concentration and incubation time will depend on the specific reagent and cell type (typically 1-24 hours).
-
-
Wash:
-
Gently wash the cells three times with warm PBS to remove any unincorporated metabolic label.
-
-
Fluorescent Labeling:
-
Incubate the cells with the cyclooctyne-conjugated fluorescent dye (e.g., DBCO-dye) in a complete culture medium. The optimal concentration is typically in the range of 1-10 µM. Incubation time can vary from 30 minutes to 2 hours.
-
-
Wash:
-
Wash the cells three times with warm PBS to remove the unreacted fluorescent probe.
-
-
Imaging:
-
Replace the medium with a live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the chosen dye.
-
Protocol for Live Cell Labeling using Copper-Catalyzed Click Chemistry (CuAAC)
While generally more toxic to live cells, CuAAC can be performed with modifications to minimize cytotoxicity. This protocol is a starting point and should be optimized for your specific cell line.
Materials:
-
Live cells cultured in imaging dishes.
-
Azide- or alkyne-modified biomolecule incorporated into cells.
-
Corresponding alkyne- or azide-conjugated fluorescent probe.
-
Copper(II) sulfate (CuSO₄).
-
Copper-chelating ligand (e.g., BTTAA).
-
Reducing agent (e.g., Sodium Ascorbate).
-
Live-cell imaging medium.
Procedure:
-
Prepare Click Reaction Cocktail:
-
Prepare fresh solutions of CuSO₄, BTTAA, and Sodium Ascorbate.
-
In the live-cell imaging medium, prepare the click reaction cocktail immediately before use. A typical final concentration is 50 µM CuSO₄, 250 µM BTTAA, 2.5 mM Sodium Ascorbate, and 5-20 µM of the fluorescent alkyne/azide probe.
-
-
Labeling:
-
After metabolic incorporation of the azide/alkyne handle and washing, incubate the cells with the click reaction cocktail for a short duration (e.g., 5-15 minutes) at 37°C.
-
-
Wash:
-
Gently and thoroughly wash the cells multiple times with a warm live-cell imaging medium to remove all components of the reaction cocktail.
-
-
Imaging:
-
Image the cells as described in the SPAAC protocol.
-
Visualizing the Workflow and Signaling
Experimental Workflow for Live Cell Bioorthogonal Labeling
The following diagram illustrates the general workflow for labeling and imaging live cells using bioorthogonal click chemistry.
Live cell labeling workflow using SPAAC.
Conceptual Signaling Pathway Labeling
This diagram shows a conceptual representation of how click chemistry can be used to label a specific signaling protein that has been metabolically tagged with an azide group.
Conceptual labeling of a signaling protein.
References
Validating SPAAC Reaction Efficiency: A Comparative Guide for Cy3-PEG7-Azide
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the efficiency of the labeling reaction is paramount. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful tool for covalent modification of biomolecules in complex biological systems due to its biocompatibility, obviating the need for cytotoxic copper catalysts. This guide provides an objective comparison of the SPAAC reaction using Cy3-PEG7-Azide against other alternatives, supported by experimental data and detailed protocols to aid in the selection of the most effective reagents for your specific application.
Performance Comparison: SPAAC Reaction with Various Azides
The efficiency of a SPAAC reaction is critically dependent on the reaction partners, namely the strained cyclooctyne and the azide. While this compound is a commonly used fluorescent probe, its performance in terms of reaction kinetics can be compared with other fluorescent azides and the influence of the PEG linker can be assessed.
The choice of the cyclooctyne reagent significantly impacts the reaction rate. Dibenzocyclooctyne (DBCO) and its derivatives are widely used due to their high reactivity and stability.[1] Bicyclo[6.1.0]nonyne (BCN) is another popular option, though studies have shown that DBCO generally exhibits a stronger signal and higher coupling efficiency in SPAAC reactions.[1][2]
The structure of the azide itself also plays a crucial role in the reaction kinetics. While specific kinetic data for a wide range of fluorescent azides under identical conditions is not extensively consolidated in the literature, studies on the influence of the azide's electronic properties provide valuable insights. For instance, azides with electron-withdrawing substituents can exhibit different reaction rates compared to simple alkyl azides.[3][4] A systematic study of fluoroalkyl azides in SPAAC reactions revealed that their reactivity is highly dependent on the electronic properties of the cyclooctyne partner, with rate differences of over 100-fold observed between different azide-alkyne pairs. This highlights the importance of empirical validation for the specific molecules being used in an experiment.
The inclusion of a polyethylene glycol (PEG) linker, such as the PEG7 chain in this compound, has been shown to be advantageous. The PEG linker can enhance the solubility of the fluorescent probe in aqueous buffers, which are common in biological experiments.
| Reagent/Parameter | This compound | Alternative Fluorescent Azides (e.g., Cy5-Azide, FAM-Azide) | Non-PEGylated Fluorescent Azides |
| Fluorophore | Cyanine 3 | Cyanine 5, Fluorescein, etc. | Varies |
| Linker | PEG7 | Often without or with shorter linkers | None |
| Solubility | Generally good in aqueous buffers | Can vary, may require co-solvents | Potentially lower in aqueous media |
| Reaction Kinetics | To be determined empirically | Dependent on fluorophore structure and linker | May differ from PEGylated counterparts |
| Steric Hindrance | PEG linker may reduce steric hindrance in some contexts | Can be a factor depending on the fluorophore's bulkiness | May experience more steric hindrance |
Experimental Protocols
To enable researchers to validate the efficiency of this compound against other fluorescent azides in a SPAAC reaction, the following detailed experimental protocols for monitoring reaction kinetics using Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy are provided.
Protocol 1: Kinetic Analysis of SPAAC Reaction by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of the triazole product.
Materials:
-
Cyclooctyne reagent (e.g., DBCO-amine)
-
This compound
-
Alternative fluorescent azide (e.g., Cy5-Azide)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the cyclooctyne, this compound, the alternative fluorescent azide, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the cyclooctyne and the internal standard.
-
-
Reaction Initiation and Monitoring:
-
Acquire a baseline ¹H NMR spectrum (t=0) of the mixture in the NMR tube.
-
Initiate the reaction by adding the azide solution (either this compound or the alternative) to the NMR tube.
-
Immediately place the NMR tube in the spectrometer and start acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the collected spectra.
-
Determine the concentration of the reactants and/or product at each time point by integrating their characteristic signals relative to the internal standard.
-
Plot the concentration of a reactant versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant (k).
-
Protocol 2: Kinetic Analysis of SPAAC Reaction by Fluorescence Spectroscopy
This method is suitable when there is a change in fluorescence properties upon reaction, such as quenching or enhancement.
Materials:
-
Cyclooctyne reagent (e.g., DBCO-amine)
-
Fluorescent azide (e.g., this compound or a fluorogenic azide)
-
Reaction buffer (e.g., PBS)
-
Fluorometer with a temperature-controlled cuvette holder
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the cyclooctyne and the fluorescent azide in the reaction buffer.
-
-
Kinetic Measurement:
-
Place the fluorescent reactant (either the azide or a fluorescent cyclooctyne) in a cuvette and measure the initial fluorescence intensity (F₀).
-
Initiate the reaction by injecting a solution of the other reactant into the cuvette with rapid mixing.
-
Monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the extent of the reaction.
-
Plot the fluorescence intensity versus time and fit the data to a suitable kinetic model to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k) can be calculated from k_obs and the concentration of the reactant in excess.
-
Mandatory Visualizations
To further elucidate the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for comparing SPAAC reaction efficiency.
Caption: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
Safety Operating Guide
Proper Disposal Procedures for Cy3-PEG7-Azide
The proper disposal of Cy3-PEG7-Azide is critical for laboratory safety and environmental protection. This molecule contains an azide functional group, which requires specific handling as hazardous waste. This guide provides detailed procedures for the safe disposal of materials contaminated with this compound.
Immediate Safety and Handling Precautions
Due to its azide component, this compound must be handled with care. Azides are highly reactive, toxic, and potentially explosive.[1] Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves when handling this compound and its waste.[2]
-
Avoid Acid Contact: Never mix azide-containing waste with acidic waste. The reaction can generate highly toxic and explosive hydrazoic acid.[3]
-
No Sink Disposal: Under no circumstances should this compound solutions be poured down the drain. Azides can react with copper and lead in plumbing to form highly explosive metal azides.[1][2]
-
Designated Waste Containers: All waste containing this compound must be collected in a designated, clearly labeled hazardous waste container.
Component Hazard Summary
The disposal protocol for this compound is dictated by the hazards associated with its constituent parts.
| Component | Key Characteristics & Hazards | Disposal Consideration |
| Azide (N₃) | Highly reactive, toxic, and potentially explosive. Reacts with acids to form toxic, explosive hydrazoic acid. Can form explosive metal azides with lead and copper. | Primary driver for hazardous waste classification. Must be segregated and disposed of through a certified hazardous waste program. |
| Cy3 (Cyanine Dye) | Fluorescent dye. General laboratory practice recommends collecting dyes and stains for proper waste disposal. | Treat as chemical waste. Collect for disposal via the hazardous waste stream. |
| PEG7 (Polyethylene Glycol) | Considered non-hazardous and readily biodegradable. However, it is still recommended to avoid release into wastewater systems. | While the PEG component itself is not hazardous, its attachment to the azide necessitates that the entire molecule be treated as hazardous waste. |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled "Hazardous Waste: Contains Organic Azides" and list all chemical constituents.
-
Store the waste container in a cool, well-ventilated area, away from incompatible materials such as acids.
-
-
Solid Waste:
-
Dispose of all materials that have come into contact with this compound, including gloves, pipette tips, weigh boats, and contaminated lab paper, as solid hazardous waste.
-
Collect these materials in a designated, clearly labeled hazardous waste bag or container.
-
2. Waste Storage
-
Store waste containers in a designated satellite accumulation area.
-
Ensure all waste containers are tightly sealed when not in use.
-
Keep azide waste separate from acidic waste streams to prevent accidental mixing.
3. Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not attempt to treat or neutralize the azide waste unless you are trained to do so and it is part of an established and approved laboratory protocol. For dilute solutions (≤5%), chemical deactivation via treatment with nitrous acid is a possibility but must be performed in a chemical fume hood with extreme caution. However, the safest and most straightforward method is direct disposal as hazardous waste.
4. Spill Cleanup
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite, sand, or a commercial spill absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
Disposal Workflow
Caption: Decision workflow for the disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Cy3-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Cy3-PEG7-Azide. Adherence to these procedures is vital to ensure personal safety and minimize environmental hazards. This compound is a compound that combines a cyanine dye (Cy3) with an azide functional group, necessitating careful handling due to the potential hazards associated with both components. Azide compounds are known for their potential toxicity and explosive properties under certain conditions, while cyanine dyes are intensely colored and reactive.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For situations with higher risk of exposure, Silver shield gloves worn under nitrile gloves are recommended.[1][2][3] | Azides can be absorbed through the skin. Double-gloving provides an additional layer of protection.[2][3] |
| Eye and Face Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield must be worn in addition to goggles when there is a risk of splashes. | Protects against splashes and potential aerosols of the compound. |
| Body Protection | A fully buttoned, flame-resistant lab coat is mandatory. For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended. | Prevents skin contact with the chemical. |
| Respiratory Protection | All handling of the solid compound and solutions should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling hazardous vapors or dust. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocols is essential for minimizing risks associated with this compound.
A. Pre-Handling Preparations:
-
Hazard Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including non-metal spatulas (plastic or ceramic) and appropriate glassware. Avoid using metal utensils to prevent the formation of shock-sensitive metal azides.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.
B. Handling of Solid this compound:
-
Weighing: Tare a non-metal container inside the chemical fume hood. Carefully weigh the desired amount of the solid compound using a plastic or ceramic spatula.
-
Dissolving: Add the solvent to the solid inside the fume hood. This compound is soluble in water, DMSO, and DMF. Keep the container closed as much as possible.
C. During the Experiment:
-
Work Within Fume Hood: All manipulations of the compound must be performed at least 6 inches inside the fume hood with the sash at the lowest practical height.
-
Avoid Incompatible Materials: Do not allow this compound to come into contact with acids, heavy metals, or halogenated solvents, as this can lead to the formation of highly toxic and explosive compounds.
-
Temperature Control: Store the compound at -20°C and protect it from light and moisture.
D. Post-Handling Procedures:
-
Decontamination: Wipe down the work area with a soap and water solution, followed by 70% ethanol.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable items in the designated hazardous waste container.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of waste containing this compound is critical to prevent environmental contamination and accidental explosions.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items contaminated with this compound (e.g., gloves, paper towels, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container. This waste should be kept separate from other waste streams. |
| Liquid Waste | CRITICAL: Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper pipes can form highly explosive metal azides. All liquid waste containing this compound must be collected in a designated, clearly labeled hazardous waste container. Do not mix azide waste with acidic waste. |
| Deactivation of Azide Waste (for specialized circumstances) | A deactivation procedure can be performed by trained personnel in a controlled environment. This involves reacting the azide with a 20% aqueous solution of sodium nitrite, followed by the slow addition of a 20% aqueous solution of sulfuric acid. This process generates nitric oxide and must be carried out in a chemical fume hood. The resulting solution should still be disposed of as hazardous waste. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Small Spill | For a small spill within a chemical fume hood, cover the spill with an absorbent material. Carefully collect the absorbed material using non-metal tools and place it in a sealed, labeled hazardous waste container. Clean the spill area with a soap and water solution. |
| Large Spill | Evacuate the laboratory immediately and alert others in the vicinity. Prevent entry to the area and contact your institution's environmental health and safety department. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
